Telacebec ditosylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1566517-83-6 |
|---|---|
Molecular Formula |
C43H44ClF3N4O8S2 |
Molecular Weight |
901.4 g/mol |
IUPAC Name |
6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide;bis(4-methylbenzenesulfonic acid) |
InChI |
InChI=1S/C29H28ClF3N4O2.2C7H8O3S/c1-2-25-27(37-18-22(30)7-12-26(37)35-25)28(38)34-17-19-3-8-23(9-4-19)36-15-13-21(14-16-36)20-5-10-24(11-6-20)39-29(31,32)33;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-12,18,21H,2,13-17H2,1H3,(H,34,38);2*2-5H,1H3,(H,8,9,10) |
InChI Key |
CCGFTOLSNJBYDV-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Q-203; Q 203; Q203; Q-203 ditosylate; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Telacebec Ditosylate against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telacebec (formerly Q203) is a first-in-class imidazopyridine amide and a clinical-stage drug candidate for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] It exhibits potent bactericidal activity against Mycobacterium tuberculosis by targeting a critical component of the bacterium's energy metabolism. This technical guide provides a comprehensive overview of the mechanism of action of Telacebec ditosylate, detailing its molecular target, the downstream effects of target inhibition, and the experimental methodologies used to elucidate this mechanism. Quantitative data from preclinical and clinical studies are summarized, and key experimental protocols are provided.
Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
Telacebec's primary mechanism of action is the inhibition of the Mycobacterium tuberculosis electron transport chain (ETC), a fundamental pathway for adenosine triphosphate (ATP) synthesis.[2] Specifically, Telacebec targets the cytochrome bc1 complex (Complex III) , a crucial enzyme in the respiratory chain.[3][4]
Molecular Target: The QcrB Subunit
The specific molecular target of Telacebec within the cytochrome bc1 complex is the QcrB subunit (encoded by the qcrB gene) .[1][5] This was identified through the generation of spontaneous drug-resistant mutants, which consistently harbored single amino acid substitutions in the qcrB gene.[1] Telacebec binds to the quinol oxidation (Qp) site of QcrB, preventing the oxidation of menaquinol and thereby blocking the transfer of electrons to the subsequent components of the ETC.[6]
Disruption of the Electron Transport Chain and ATP Synthesis
The cytochrome bc1 complex, in conjunction with the cytochrome aa3 oxidase (Complex IV), forms the cytochrome bcc:aa3 supercomplex, a primary terminal oxidase in M. tuberculosis.[4] By inhibiting QcrB, Telacebec effectively blocks this main respiratory pathway. This disruption of electron flow leads to a rapid depletion of intracellular ATP levels, ultimately resulting in bacterial cell death.[7]
M. tuberculosis possesses an alternative terminal oxidase, the cytochrome bd oxidase, which can partially compensate for the inhibition of the cytochrome bcc:aa3 supercomplex.[1] This explains why Telacebec is primarily bacteriostatic against wild-type M. tuberculosis under certain conditions. However, in strains lacking a functional cytochrome bd oxidase, Telacebec exhibits potent bactericidal activity.[8]
Quantitative Data
The following tables summarize key quantitative data for Telacebec, derived from various preclinical and clinical studies.
Table 1: In Vitro Activity of Telacebec
| Parameter | Value | Cell Type/Strain | Reference |
| MIC₅₀ | 2.7 nM | M. tuberculosis H37Rv (in culture broth) | [1][7] |
| MIC₅₀ | 0.28 nM | M. tuberculosis H37Rv (intracellular, in macrophages) | [1] |
| MIC | 3.0 - 7.4 nM | Isoniazid, rifampicin, and fluoroquinolone-resistant M. tuberculosis strains | [7] |
| IC₅₀ (Oxygen Respiration) | 3.1 nM | M. tuberculosis H37RvΔcydAB | [1] |
| Frequency of Resistance | 2.4 x 10⁻⁸ | M. tuberculosis | [5] |
Table 2: Pharmacokinetic Parameters of Telacebec in Healthy Volunteers (Phase 1b, Multiple Ascending Doses for 14 Days)
| Dose | Cmax (ng/mL) | AUCτ (ng·h/mL) |
| 20 mg | 76.43 | 538.94 |
| 50 mg | 205.50 | 1634.56 |
| 100 mg | 415.33 | 3449.61 |
| 160 mg | 621.17 | 5258.91 |
| 250 mg | 988.00 | 7635.03 |
| 320 mg | 1502.33 | 10098.47 |
| Data from a Phase 1b clinical trial (NCT02858973). Cmax (maximum plasma concentration) and AUCτ (area under the plasma concentration-time curve over a dosing interval) are presented as mean values.[7] |
Table 3: In Vivo Efficacy of Telacebec in a Murine Model of Chronic Tuberculosis
| Dose (mg/kg) | Treatment Duration | Log₁₀ CFU Reduction in Lungs |
| 0.4 | 4 weeks | ~1.0 |
| 2 | 4 weeks | ~2.0 |
| 10 | 4 weeks | ~3.0 |
| Data from a chronic tuberculosis BALB/c mouse model infected with M. tuberculosis H37Rv.[1] |
Signaling Pathways and Experimental Workflows
Diagram 1: Telacebec's Mechanism of Action
Caption: Telacebec inhibits the QcrB subunit of the cytochrome bc1 complex, blocking the main electron transport chain pathway and leading to ATP depletion and bacterial cell death.
Diagram 2: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Telacebec against M. tuberculosis.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Agar Proportion Method
This protocol is adapted from methodologies used in preclinical studies of Telacebec.[8]
-
Media Preparation: Middlebrook 7H11 agar supplemented with 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC) and 0.5% (v/v) glycerol is used.
-
Drug Preparation: A stock solution of Telacebec is prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions are made and added to the molten agar to achieve final concentrations typically ranging from 1 to 64 ng/mL.
-
Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth with 0.05% Tween 80 and 10% OADC to mid-log phase (OD₆₀₀ ≈ 1). The culture is diluted to approximately 10⁵ CFU/mL.
-
Inoculation: The diluted bacterial suspension is inoculated onto the surface of the Telacebec-containing and drug-free control agar plates.
-
Incubation: Plates are incubated at 37°C for 18 days.
-
Reading and Interpretation: The MIC is defined as the lowest concentration of Telacebec that inhibits ≥99% of the bacterial growth compared to the drug-free control.
Intracellular Activity Assay in THP-1 Macrophages
This protocol is a synthesized representation based on common practices for assessing intracellular activity of anti-TB drugs.[9][10]
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are seeded in 24-well plates and differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Infection: Differentiated THP-1 macrophages are infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 5:1 (bacteria to macrophages) for 4 hours.
-
Removal of Extracellular Bacteria: After the infection period, the cell monolayers are washed with fresh medium, and gentamicin is added for 1 hour to kill any remaining extracellular bacteria.
-
Drug Treatment: The medium is replaced with fresh medium containing various concentrations of Telacebec.
-
Incubation: The infected and treated cells are incubated for a defined period (e.g., 4 days).
-
Quantification of Intracellular Bacteria: At the end of the incubation, the macrophages are lysed with a solution of Triton X-100 or saponin. The lysate is serially diluted and plated on Middlebrook 7H11 agar to determine the number of viable intracellular bacteria (CFU).
In Vivo Efficacy in a Chronic Murine Tuberculosis Model
This protocol is based on established mouse models for TB drug efficacy testing.[8][11]
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a chronic infection in the lungs.
-
Treatment: Treatment is initiated several weeks post-infection when a stable bacterial load is established in the lungs. Telacebec is formulated in a suitable vehicle (e.g., 0.5% hydroxyethyl cellulose with 0.1% Tween 80) and administered orally by gavage, typically once daily for 5 days a week.
-
Assessment of Bacterial Load: At various time points during and after treatment, cohorts of mice are euthanized. The lungs are aseptically removed, homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.
-
CFU Enumeration: After 3-4 weeks of incubation at 37°C, the number of colonies is counted, and the bacterial load in the lungs is expressed as log₁₀ CFU.
ATP Depletion Assay
This protocol is based on commercially available kits for measuring bacterial ATP levels.[12]
-
Bacterial Culture: M. tuberculosis is grown to mid-log phase in Middlebrook 7H9 broth.
-
Drug Exposure: The bacterial culture is treated with different concentrations of Telacebec for a specified duration (e.g., 30 hours).
-
ATP Measurement: A commercially available bacterial ATP measurement kit (e.g., BacTiter-Glo™ Microbial Cell Viability Assay) is used according to the manufacturer's instructions. This typically involves adding a reagent that lyses the bacteria and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: The luminescence is measured using a luminometer, and the ATP levels in the treated samples are compared to those in untreated controls.
Resistance Mechanisms
Resistance to Telacebec in M. tuberculosis is primarily associated with mutations in the qcrB gene .[1] Specific single nucleotide polymorphisms that result in amino acid substitutions in the QcrB protein have been identified in resistant mutants. Commonly observed mutations include T313A and T313I .[13] These mutations likely alter the binding site of Telacebec, reducing its inhibitory activity.
Conclusion
This compound represents a promising new class of anti-tuberculosis agents with a novel mechanism of action. Its potent inhibition of the cytochrome bc1 complex, leading to ATP depletion, is effective against both drug-susceptible and drug-resistant strains of M. tuberculosis. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for its continued development and potential integration into future tuberculosis treatment regimens. Further research into combination therapies and strategies to overcome potential resistance will be crucial for realizing the full therapeutic potential of Telacebec.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Telacebec (Q203) | Qurient [qurient.com]
- 3. Telacebec (Q203) | Working Group for New TB Drugs [newtbdrugs.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. Portico [access.portico.org]
- 6. Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unprecedented in vivo activity of telacebec against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Accumulation of Novel and Clinically Used TB Drugs Potentiates Intracellular Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycobacterium tuberculosis Infection of THP-1 Cells: A Model for High Content Analysis of Intracellular Growth and Drug Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The QcrB Inhibitors TB47 and Telacebec Do Not Potentiate the Activity of Clofazimine in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203) - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Telacebec (Q203) Ditosylate Against Mycobacterium tuberculosis Clinical Isolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuberculosis (TB), particularly its multidrug-resistant (MDR) and extensively drug-resistant (XDR) forms, remains a formidable global health challenge, necessitating the development of novel therapeutics with unique mechanisms of action. Telacebec (formerly Q203) is a first-in-class imidazopyridine amide compound that has emerged as a potent clinical candidate for treating both drug-susceptible and drug-resistant TB.[1][2][3] This technical guide provides a comprehensive overview of the in vitro activity of Telacebec ditosylate, focusing on its mechanism of action, potency against a range of Mycobacterium tuberculosis (M. tuberculosis) clinical isolates, and the experimental protocols used for its evaluation.
Mechanism of Action: Targeting Cellular Respiration
Telacebec exerts its potent bactericidal effect by targeting the energy metabolism of M. tuberculosis.[4] Specifically, it inhibits the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain.[2][5] This inhibition blocks oxidative phosphorylation, disrupting the bacterium's ability to generate adenosine triphosphate (ATP), which is essential for cellular processes.[1][4][6] The depletion of intracellular ATP ultimately leads to bacterial cell death.[4] Notably, the mycobacterial cytochrome bc1 complex target has no known human homolog, suggesting a low potential for off-target toxicity in humans.
Caption: Telacebec inhibits the QcrB subunit of the cytochrome bc1 complex, blocking ATP synthesis.
In Vitro Potency Against M. tuberculosis Isolates
Telacebec has demonstrated exceptional potency against a wide spectrum of M. tuberculosis strains in vitro. It effectively inhibits the growth of drug-susceptible, MDR, and XDR clinical isolates, with Minimum Inhibitory Concentration (MIC) values typically in the low nanomolar range.[3][7][8] Its activity is conserved across various clinical isolates, including those belonging to the Beijing family.[4]
Table 1: Summary of Telacebec MIC Values against M. tuberculosis
| Strain Type | Strain/Isolate | Assay Medium | MIC₅₀ (nM) | MIC₉₀ (nM) | Reference |
| Reference Strain | H37Rv | Culture Broth | 2.7 | - | [9] |
| Reference Strain | H37Rv | Intramacrophage | 0.28 | - | |
| Clinical Isolates | Various Lineages | Culture Broth | 1.5 - 2.8 | - | [10] |
| Drug-Resistant | Isoniazid, Rifampicin, Fluoroquinolone Resistant | Culture Broth | 3.0 - 7.4 | - | |
| MDR/XDR | Clinical Isolates (Beijing family) | Culture Broth | - | Conserved | [4] |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of organisms. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms.
Experimental Protocols
Standardized methodologies are crucial for assessing the in vitro activity of anti-TB agents. The following sections detail common protocols used in the evaluation of Telacebec.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of Telacebec is frequently determined using the Resazurin Microtiter Assay (REMA), a colorimetric method that assesses cell viability.[6][11]
Protocol: Resazurin Microtiter Assay (REMA)
-
M. tuberculosis Culture: Grow M. tuberculosis strains (e.g., H37Rv or clinical isolates) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.
-
Drug Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using 7H9 broth.
-
Inoculation: Adjust the bacterial culture to a standardized optical density (e.g., OD₆₀₀ of 0.0025) and add it to the wells containing the drug dilutions.[6] Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for a specified period, typically 7 days.[6]
-
Resazurin Addition: Add a sterile solution of resazurin dye (e.g., 0.025% wt/vol) to each well.[6] Resazurin (blue) is reduced to the fluorescent, pink-colored resorufin by metabolically active cells.
-
Second Incubation: Incubate the plates overnight.[6]
-
Reading Results: Determine the MIC as the lowest drug concentration that prevents the color change from blue to pink. Fluorescence can also be measured using a microplate reader (excitation ~560 nm, emission ~590 nm).[6]
Intracellular Activity Assay (Macrophage Model)
Assessing the activity of a compound against intracellular mycobacteria is critical, as M. tuberculosis is a facultative intracellular pathogen.
Protocol: Macrophage Infection Model
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in an appropriate medium.[12]
-
Infection: Infect the macrophage monolayer with an M. tuberculosis strain (e.g., H37Rv expressing GFP) at a defined multiplicity of infection (MOI), such as 2:1.[12]
-
Drug Treatment: After allowing for phagocytosis, wash the cells to remove extracellular bacteria and add fresh medium containing serial dilutions of Telacebec.
-
Incubation: Incubate the infected, treated cells for a period of 5 days.[12]
-
Assessment of Bacterial Viability: Determine the extent of bacterial inhibition. This can be done by:
-
Fluorescence Microscopy: Staining macrophages (e.g., with Syto 60) and visualizing the reduction in GFP-expressing bacteria.[12]
-
Colony Forming Unit (CFU) Enumeration: Lysing the macrophages at various time points and plating the lysate on solid medium (e.g., Middlebrook 7H10 agar) to count viable bacteria.
-
Caption: A typical workflow for determining the MIC of Telacebec using the REMA method.
Synergy and Combination Studies
To develop shorter and more effective TB regimens, the interaction of new drug candidates with existing and other investigational drugs is evaluated. Checkerboard assays are commonly used to determine if drug combinations are synergistic, additive, or antagonistic.[6][11]
Table 2: In Vitro Interaction of Telacebec with Other Anti-TB Agents
| Drug Combination | Interaction Profile | Methodology | Reference |
| Telacebec + Bedaquiline | Synergistic | Murine Model | [1] |
| Telacebec + PBTZ169 | Synergistic (FICI = 0.5) | Checkerboard (REMA) | [11][13] |
| Telacebec + Isoniazid | Additive | Checkerboard (REMA) | [13] |
| Telacebec + Rifampin | Additive | Checkerboard (REMA) | [6] |
| Telacebec + Linezolid | Additive | Checkerboard (REMA) | [6] |
FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 is typically defined as synergy.
Studies have shown that combining Telacebec with another respiratory chain inhibitor, bedaquiline (which targets ATP synthase), can have a synergistic effect.[1] A particularly strong synergistic interaction has been observed between Telacebec and PBTZ169.[11] Most other combinations tested have shown additive effects, with no antagonism observed.[6][13]
Conclusion
This compound is a highly potent, first-in-class anti-tuberculosis agent with a novel mechanism of action. Extensive in vitro studies have consistently demonstrated its exceptional activity in the low nanomolar range against drug-susceptible, MDR, and XDR M. tuberculosis clinical isolates, both in culture broth and within macrophages.[4][7] Its unique targeting of the cytochrome bc1 complex, coupled with favorable synergistic and additive interactions with other anti-TB drugs, positions Telacebec as a cornerstone candidate for future, potentially shorter and more effective, universal TB treatment regimens.[1] The standardized protocols outlined in this guide provide a framework for the continued evaluation and development of this promising therapeutic.
References
- 1. Telacebec (Q203) | Qurient [qurient.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Effect of Q203 Combined with PBTZ169 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Portico [access.portico.org]
- 11. journals.asm.org [journals.asm.org]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
Telacebec Ditosylate (Q203): A Preclinical Overview of a Novel Anti-Tuberculosis Candidate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data available for Telacebec ditosylate (formerly known as Q203), a first-in-class imidazopyridine amide compound under investigation for the treatment of tuberculosis (TB). Telacebec presents a promising therapeutic option due to its novel mechanism of action, potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, and a favorable preclinical safety profile.
Mechanism of Action
This compound exerts its bactericidal effect by targeting the energy metabolism of Mycobacterium tuberculosis. Specifically, it inhibits the QcrB subunit of the cytochrome bc1:aa3 complex (Complex III) in the electron transport chain.[1][2] This inhibition blocks oxidative phosphorylation, leading to a rapid depletion of intracellular adenosine triphosphate (ATP) and subsequent bacterial cell death.[2][3][4] A key advantage of this target is the absence of a known human homolog, suggesting a lower potential for on-target toxicity in humans.
Preclinical Efficacy
The efficacy of Telacebec has been demonstrated in both in vitro and in vivo preclinical models.
Telacebec exhibits potent activity against M. tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical isolates, with minimum inhibitory concentrations (MIC) in the low nanomolar range.[3][5][6][7][8] Its potency is notably enhanced against intracellular mycobacteria within macrophages.[3]
| Assay Type | M. tuberculosis Strain | MIC50 / MIC90 | Reference |
| Broth Culture | H37Rv | 2.7 nM (MIC50) | [3][5] |
| Intracellular (in macrophages) | H37Rv | 0.28 nM | |
| Broth Culture | MDR and XDR Clinical Isolates | Low nanomolar range (MIC90 conserved) | [3][6][8] |
| Broth Culture | Isoniazid, Rifampicin, Fluoroquinolone resistant strains | 3.0 to 7.4 nM | [3] |
In established BALB/c mouse models of tuberculosis, Telacebec has demonstrated significant bactericidal activity at low doses.[6][8][9] It has shown efficacy as a monotherapy and in combination with other anti-TB agents.[1][9]
| Animal Model | M. tuberculosis Strain | Dosage | Key Findings | Reference |
| BALB/c Mice | Not Specified | < 1 mg/kg | Efficacious in a mouse model of tuberculosis. | [6][7][8] |
| BALB/c Mice | H37Rv and HN878 | Not Specified | Highly bactericidal in combination with a diarylquinoline (DARQ) and clofazimine. More effective against the HN878 strain. | [1][9][10] |
| Murine Model | M. ulcerans | 10 mg/kg (in combination) | Sterilizing activity in combination regimens after 2 weeks of daily treatment. | [11] |
| Murine Model | M. ulcerans | Not Specified | High bactericidal activity as monotherapy. | [11] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
The MIC of Telacebec against M. tuberculosis is typically determined using a broth microdilution method. A standardized inoculum of the mycobacterial strain is added to 96-well plates containing serial dilutions of Telacebec in a suitable culture medium (e.g., Middlebrook 7H9 broth). The plates are incubated at 37°C, and growth inhibition is assessed visually or by measuring optical density after a defined period. The MIC is defined as the lowest concentration of the drug that inhibits visible growth.
The workflow for evaluating the in vivo efficacy of Telacebec typically follows the steps outlined below. BALB/c mice are the most commonly used strain for these studies.
Preclinical Safety and Pharmacokinetics
Preclinical studies, along with early-phase human trials, have provided initial insights into the safety and pharmacokinetic profile of Telacebec.
Pharmacokinetic studies in healthy human volunteers have shown that Telacebec is rapidly absorbed after oral administration.[12] Its exposure (AUC) is approximately dose-proportional.[12][13] A significant food effect has been observed, with a high-fat meal increasing plasma concentrations.[12][13][14]
| Parameter | Value / Observation | Conditions | Reference |
| Tmax (Time to Cmax) | 2.0 - 3.5 hours | Single oral dose (10-800 mg), fasted | [12][13][14] |
| Tmax (Time to Cmax) | 4.5 hours | With high-fat meal | [12][13][14] |
| Half-life (t1/2) | 21.13 h to 150.79 h | Dose-dependent (100 mg to 800 mg) | [12] |
| Cmax | 18.0 ng/mL to 276.0 ng/mL | Dose-dependent (10 mg to 800 mg) | [12] |
| Food Effect | Cmax increased ~3.9-fold | With high-fat meal vs. fasted | [12][13][14] |
| Metabolism | High metabolic stability in human microsomes and hepatocytes. Low potential for drug-drug interactions via cytochrome P450 inhibition/induction. | In vitro studies | [3] |
Preclinical assessments indicated a favorable safety profile for Telacebec, noting it was not cytotoxic and had a low risk for cardiotoxicity and genotoxicity.[15] These findings have been supported by Phase 1a and 1b clinical trials in healthy volunteers, where the drug was well-tolerated.
| Study Type | Dosage | Key Safety Findings | Reference |
| Preclinical Toxicology | Not Specified | Low risk for cardiotoxicity and genotoxicity; not cytotoxic. | [15] |
| Phase 1a (Single Ascending Dose) | 10 mg to 800 mg | Well-tolerated; no significant or serious adverse events reported. No abnormalities in ECG observed. | [12][13][14][16] |
| Phase 1b (Multiple Ascending Dose) | Up to 320 mg/day for 14 days | Favorable safety and tolerability. | [3][17] |
| Phase 2a (TB Patients) | 100 mg, 200 mg, 300 mg | Safe and well-tolerated across all doses. | [18] |
Conclusion
The preclinical data for this compound strongly support its continued development as a novel anti-tuberculosis agent. Its potent in vitro and in vivo efficacy against both drug-susceptible and resistant strains of M. tuberculosis, combined with a promising safety and pharmacokinetic profile, highlights its potential to be a valuable component of future TB treatment regimens. Further clinical investigation in combination with other agents is warranted to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qurient.com [qurient.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis | Semantic Scholar [semanticscholar.org]
- 7. medkoo.com [medkoo.com]
- 8. Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Contribution of telacebec to novel drug regimens in a murine tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.skku.edu [pure.skku.edu]
- 14. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Telacebec (Q203) | Working Group for New TB Drugs [newtbdrugs.org]
Telacebec Ditosylate: A Technical Deep Dive into its Potent Activity Against Mycobacterium ulcerans and Other Mycobacterial Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telacebec (formerly Q203), an imidazopyridine amide compound, represents a novel class of antimycobacterial agents with a unique mechanism of action.[1] It is a first-in-class drug candidate that targets the cytochrome bc1 complex (specifically the QcrB subunit) of the mycobacterial respiratory chain, leading to the depletion of adenosine triphosphate (ATP) and subsequent inhibition of bacterial growth.[1][2][3][4] While initially developed for tuberculosis, extensive research has demonstrated its remarkable potency against other mycobacterial species, most notably Mycobacterium ulcerans, the causative agent of Buruli ulcer.[2][5][6][7][8] This technical guide provides an in-depth analysis of telacebec's activity against M. ulcerans and other non-tuberculous mycobacteria (NTM), summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.
Quantitative Analysis of In Vitro Activity
Telacebec exhibits exceptionally potent in vitro activity against Mycobacterium ulcerans. This high susceptibility is attributed to a naturally occurring mutation in the cydA gene of most M. ulcerans strains, which renders the alternative cytochrome bd oxidase nonfunctional.[7][9] This makes the bacterium entirely dependent on the cytochrome bc1:aa3 complex for respiration, the very target of telacebec.
In contrast, its activity against other NTM species is more varied. For instance, species like Mycobacterium smegmatis show very little sensitivity to telacebec, which is attributed to their ability to upregulate both cytochrome bcc and the alternative cytochrome bd oxidase in response to the drug.[10][11]
Table 1: Minimum Inhibitory Concentration (MIC) of Telacebec Against Mycobacterium ulcerans
| M. ulcerans Strain | MIC (µg/mL) | MIC (nM) | Reference(s) |
| Not Specified | 0.000075 - 0.00015 | 0.13 - 0.27 | [7] |
| Not Specified | 0.075 - 0.15 ng/mL | 0.13 - 0.27 | [9] |
Table 2: Minimum Inhibitory Concentration (MIC) of Telacebec Against Other Mycobacterial Species
| Mycobacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Mycobacterium tuberculosis H37Rv | 0.0000027 (2.7 nM) | - | [3][12] |
| Multidrug-Resistant M. tuberculosis (MDR-TB) | 0.008 | 0.008 | [13] |
| Extensively Drug-Resistant M. tuberculosis (XDR-TB) | 0.008 | 0.008 | [13] |
| Mycobacterium avium | >16 | >16 | [13] |
| Mycobacterium intracellulare | >16 | >16 | [13] |
| Mycobacterium fortuitum | >16 | >16 | [13] |
| Mycobacterium abscessus | >16 | >16 | [13] |
| Mycobacterium leprae | - | - | [14] |
Mechanism of Action: Targeting the Electron Transport Chain
Telacebec's primary target is the QcrB subunit of the cytochrome bc1 complex, a critical component of the electron transport chain in mycobacteria. By binding to QcrB, telacebec blocks the transfer of electrons, thereby inhibiting oxidative phosphorylation and ATP synthesis.[1] This disruption of the bacterium's energy production machinery is the basis for its potent bactericidal activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Telacebec (Q203) | Qurient [qurient.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Telacebec (Q203) | Working Group for New TB Drugs [newtbdrugs.org]
- 5. doaj.org [doaj.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telacebec (Q203)-containing intermittent oral regimens sterilized mice infected with Mycobacterium ulcerans after only 16 doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Response of Mycobacterium smegmatis to the Cytochrome bcc Inhibitor Q203 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Bipolar Distribution of Minimum Inhibitory Concentration of Q203 Across Mycobacterial Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unprecedented in vivo activity of telacebec against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Telacebec Ditosylate in Preclinical Animal Models: A Technical Overview
Introduction
Telacebec (formerly Q203) is a first-in-class imidazopyridine amide antibiotic currently under clinical development for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Its novel mechanism of action, targeting the energy metabolism of Mycobacterium tuberculosis, makes it a promising candidate to address the urgent need for new anti-TB therapies.[3][4] Understanding the pharmacokinetic (PK) profile—the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate—in preclinical animal models is a critical step in its development. This document provides an in-depth technical guide to the pharmacokinetic profile of Telacebec ditosylate in key animal models, summarizes quantitative data, details relevant experimental protocols, and visualizes its mechanism of action and analytical workflows.
Mechanism of Action
Telacebec exerts its bactericidal effect by inhibiting the cytochrome bc1 complex (specifically the QcrB subunit) of the electron transport chain in Mycobacterium tuberculosis.[1][4] This inhibition disrupts the oxidative phosphorylation pathway, which is essential for generating adenosine triphosphate (ATP), the primary energy currency of the cell.[2][3] The resulting depletion of intracellular ATP leads to bacterial cell death.[2][4] This targeted action is highly specific to the mycobacterial respiratory chain, contributing to its favorable safety profile.[4]
Pharmacokinetic Profile in Animal Models
The pharmacokinetics of Telacebec have been evaluated in multiple animal species, including mice, rats, and dogs, to characterize its behavior and support human dose predictions.[5][6] These preclinical studies have demonstrated favorable properties, including good oral bioavailability and a half-life suitable for once-daily dosing.[7]
Data Summary
A population pharmacokinetic model was developed using preclinical data from mice, rats, and dogs following both intravenous and oral administration to characterize the disposition of Telacebec and enable interspecies scaling.[5][6][8] The parameters derived from this integrated modeling approach are crucial for predicting human pharmacokinetics. While specific, granular PK values from individual preclinical studies are not fully published, the modeling studies provide a consolidated view of the drug's disposition.[5]
Table 1: Summary of Telacebec Disposition Parameters Across Species (Allometric Scaling Model)
| Parameter | Definition | Allometric Coefficient (a) | Allometric Exponent (b) |
| V1 | Volume of distribution (Central) | 0.5543 | 0.7942 |
| V2 | Volume of distribution (Peripheral 1) | 1.0000 | 0.8882 |
| CL | Clearance | - | - |
| Absolute Bioavailability | Fraction of oral dose reaching circulation | ~90.7% (in mice)[9] | - |
Note: Data derived from a population pharmacokinetic model integrating data from mice, rats, and dogs.[5] Coefficients and exponents relate PK parameters to body weight in the form of Parameter = a * (Body Weight)^b. Specific clearance coefficients were not detailed in the publication. The mouse bioavailability is from a separate nonclinical study.[9]
Key Pharmacokinetic Characteristics
-
Absorption: Following oral administration, Telacebec is rapidly absorbed, reaching maximum plasma concentrations (Cmax) within 2.0 to 3.5 hours in initial human trials, a characteristic often reflective of preclinical models.[7]
-
Distribution: The drug exhibits a multi-compartment distribution pattern, as suggested by the population PK model which required central and peripheral volumes of distribution (V1, V2, V3) for an accurate fit.[5]
-
Metabolism: Preclinical studies have shown that Telacebec has high metabolic stability in liver microsomes and cryopreserved hepatocytes from rats, dogs, monkeys, and humans.[2] In plasma samples, Telacebec was found to be the primary circulating entity with no significant metabolites identified.[2]
-
Efficacy in Animal Models: In a chronic mouse model of tuberculosis, Telacebec treatment at doses ranging from 0.4 to 10 mg/kg resulted in significant reductions in bacterial load.[2] Furthermore, in a mouse footpad model for Buruli ulcer (Mycobacterium ulcerans), doses of 2 to 10 mg/kg produced plasma concentrations comparable to 100 to 300 mg doses in humans, demonstrating potent bactericidal activity.[10][11]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a drug's pharmacokinetic profile. The following sections describe representative protocols for in vivo studies and bioanalytical sample analysis.
In Vivo Pharmacokinetic Study Protocol (Representative)
A typical preclinical PK study for a compound like Telacebec would follow the workflow below.
-
Animal Models: Male and female BALB/c mice (6-8 weeks old) or Sprague-Dawley rats (250-300g) are used. Animals are housed in controlled environments with standard diet and water ad libitum.
-
Drug Formulation: For oral (PO) administration, this compound is formulated as a suspension in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80. For intravenous (IV) administration, a solubilizing vehicle like a mixture of DMSO, PEG300, and water is used.[12]
-
Dosing:
-
Oral: Animals receive a single dose (e.g., 10 mg/kg) via oral gavage.
-
Intravenous: Animals receive a single dose (e.g., 1-2 mg/kg) via tail vein injection.
-
-
Blood Sampling:
-
Serial blood samples (~50-100 µL) are collected at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Collection occurs via methods such as tail vein or saphenous vein puncture.
-
Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma. The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS (Representative)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard for quantifying drug concentrations in biological matrices due to its high sensitivity and specificity.[13][14]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and an internal standard (IS) stock solution.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the IS.
-
Vortex the mixture for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the clear supernatant to a 96-well plate or autosampler vials for injection.
-
-
Chromatographic Conditions:
-
LC System: UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) to elute Telacebec and separate it from matrix components.
-
-
Mass Spectrometric Conditions:
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both Telacebec and its IS, ensuring high selectivity and accurate quantification.
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
The concentration of Telacebec in the unknown samples is determined from this curve.
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis software such as Phoenix WinNonlin.[7]
-
Conclusion
Preclinical pharmacokinetic studies in various animal models have established that this compound possesses a promising profile for further development as an anti-tuberculosis agent. It demonstrates high metabolic stability, good oral absorption characteristics, and a pharmacokinetic profile amenable to once-daily dosing.[2][7] The data gathered from these mouse, rat, and dog models have been instrumental in building robust population PK models, which successfully predicted human pharmacokinetics and informed the design of Phase 1 clinical trials.[5][8] These favorable ADME properties, combined with its potent and novel mechanism of action, underscore the potential of Telacebec as a critical component of future TB treatment regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telacebec (Q203) | Qurient [qurient.com]
- 4. journals.asm.org [journals.asm.org]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. Novel modeling approach integrating population pharmacokinetics and interspecies scaling to predict human pharmacokinetics of the new anti-tuberculosis agent telacebec (Q203) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.skku.edu [pure.skku.edu]
- 9. researchgate.net [researchgate.net]
- 10. Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. api.pageplace.de [api.pageplace.de]
- 14. Recent advances in bioanalytical sample preparation for LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Activity Relationship of Imidazo[1,2-a]pyridine Amides as Potent Anti-Tuberculosis Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of imidazo[1,2-a]pyridine amides, a promising class of compounds in the development of novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms and workflows to facilitate further research and development in this critical area. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB underscores the urgent need for new chemical entities with novel mechanisms of action, and imidazo[1,2-a]pyridine amides have shown significant potential in addressing this global health challenge.[1][2][3]
Core Concepts: Mechanism of Action
Imidazo[1,2-a]pyridine amides primarily exert their anti-tubercular activity by targeting the mycobacterial respiratory chain, a critical pathway for energy production in Mtb.[2][4] Specifically, these compounds are potent inhibitors of the QcrB subunit of the cytochrome bcc complex (also known as Complex III) of the electron transport chain.[2][4] Inhibition of QcrB disrupts the electron flow, leading to a collapse of the proton motive force across the inner membrane and a subsequent depletion of adenosine triphosphate (ATP) synthesis, which is essential for the survival and growth of the bacterium.[2] This targeted mechanism of action is distinct from many current first- and second-line anti-TB drugs, making imidazo[1,2-a]pyridine amides attractive candidates for treating drug-resistant TB.
Structure-Activity Relationship (SAR) Summary
Systematic modifications of the imidazo[1,2-a]pyridine amide scaffold have elucidated key structural features that govern their anti-tubercular potency. The core structure consists of the imidazo[1,2-a]pyridine ring, a carboxamide linker, and a variable side chain.
Key SAR findings from multiple studies are summarized below:
-
Imidazo[1,2-a]pyridine Core: The bicyclic core is essential for activity. Substitutions on this ring system can modulate potency and pharmacokinetic properties. For instance, methylation at the C2 and C7 positions has been shown to yield compounds with potent activity against replicating, non-replicating, MDR, and XDR Mtb strains.[3]
-
Carboxamide Linker: The amide linker at the C3 position is crucial for anti-TB activity. Moving the amide group to the C2 position results in a significant loss of potency.[3]
-
Side Chain: The nature of the substituent on the amide nitrogen (the side chain) is a major determinant of potency.
-
Lipophilicity and Bulk: Generally, bulky and more lipophilic biaryl ether moieties in the side chain lead to nanomolar potency.[2]
-
Carbon Spacer: The length of the carbon spacer between the amide nitrogen and a cyclic aliphatic ring in the side chain influences activity, with a three-carbon spacer often being optimal.[2]
-
Cyclic Aliphatic Rings: The presence of cyclic aliphatic rings on the amide nitrogen is important for maintaining and enhancing activity.[3]
-
Quantitative Data Summary
The following tables summarize the in vitro anti-tubercular activity (Minimum Inhibitory Concentration, MIC) and cytotoxicity (Median Inhibitory Concentration, IC50) of representative imidazo[1,2-a]pyridine amides from various studies.
Table 1: Anti-tubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides against Mtb H37Rv
| Compound ID | R1 | R2 | R3 (Side Chain) | MIC (µM) | Reference |
| Series 1 | |||||
| Compound A | 2-Me, 7-Me | H | Cyclohexyl | 0.4 - 1.9 | [2] |
| Compound B | 2-Me, 7-Me | H | Adamantyl | 0.4 - 1.9 | [2] |
| Series 2 | |||||
| Compound C | H | H | N-(2-phenoxyethyl) | 0.069 - 0.174 | [2] |
| Compound D | H | H | N-(2-(4-bromophenoxy)ethyl) | 0.069 - 0.174 | [2] |
| Series 3 | |||||
| Q203 | 6-Cl | H | Adamantyl-methoxy-phenyl | <0.03 | [2] |
| Analogue 1 | 2-Me, 7-Me | H | Biaryl ether | ≤0.006 | [2] |
Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Amides against Mammalian Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Selectivity Index (SI = IC50/MIC) | Reference |
| 2,7-dimethyl series | VERO | >128 | >1024 | [2] |
| N-(2-phenoxyethyl) series | VERO | - | ≥1024 | [2] |
| Compound 15 | VERO | >128 | >1280 | [3] |
| Compound 16 | VERO | >128 | >673 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies of imidazo[1,2-a]pyridine amides are provided below.
General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides
The synthesis of imidazo[1,2-a]pyridine-3-carboxamides generally follows a multi-step procedure, which can be adapted for solid-phase synthesis for library generation.[5][6]
Step 1: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid Core
-
A mixture of a substituted 2-aminopyridine and an ethyl α-haloacetoacetate (e.g., ethyl 2-chloroacetoacetate) is refluxed in a suitable solvent like DME.
-
The resulting ethyl imidazo[1,2-a]pyridine-3-carboxylate is then saponified using a base such as lithium hydroxide (LiOH) in ethanol, followed by acidification with HCl to yield the corresponding carboxylic acid.
Step 2: Amide Coupling
-
The imidazo[1,2-a]pyridine-3-carboxylic acid is dissolved in an appropriate solvent like acetonitrile (CH3CN).
-
A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, like 4-dimethylaminopyridine (DMAP), are added to the solution.
-
The desired amine (R3-NH2) is then added, and the reaction mixture is stirred at room temperature to form the final imidazo[1,2-a]pyridine-3-carboxamide.
-
The product is purified using standard techniques like column chromatography.
In Vitro Anti-tubercular Activity: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is widely used to determine the MIC of compounds against Mtb. It relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Positive control (e.g., Isoniazid) and negative control (DMSO)
Procedure:
-
Prepare a suspension of Mtb H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:50.
-
Dispense 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to prevent evaporation.
-
Add 100 µL of 7H9 broth to the remaining wells.
-
Serially dilute the test compounds in the plate, typically in a two-fold dilution series.
-
Inoculate each well (except for the negative control wells) with 100 µL of the Mtb suspension. The final volume in each well should be 200 µL.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 30 µL of Alamar Blue solution to each well.
-
Re-incubate the plates for 24 hours.
-
Visually assess the color change. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
In Vitro QcrB Inhibition Assay (Oxygen Consumption Assay)
This biochemical assay measures the direct inhibition of the cytochrome bcc complex by monitoring oxygen consumption. The assay typically uses purified enzyme complex from Mtb or a closely related species.
Materials:
-
Purified Mtb cytochrome bcc:aa3 supercomplex
-
Assay buffer (e.g., phosphate buffer with detergent like DDM)
-
Substrate: a menaquinol analogue such as 2,3-dimethyl-1,4-naphthoquinol (DMNQH2)
-
Test compounds dissolved in DMSO
-
Oxygen sensor system (e.g., Clark-type electrode or fluorescence-based sensor)
Procedure:
-
Add the assay buffer to the reaction chamber of the oxygen sensor system and equilibrate to the desired temperature (e.g., 25°C).
-
Add a known concentration of the purified cytochrome bcc:aa3 supercomplex to the chamber.
-
Add the test compound at various concentrations and incubate for a defined period (e.g., 20 minutes) to allow for binding.
-
Initiate the reaction by adding the substrate (DMNQH2).
-
Monitor the rate of oxygen consumption over time.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric method to assess the cytotoxicity of compounds on mammalian cell lines, which is crucial for determining the selectivity of anti-TB agents.
Materials:
-
Mammalian cell line (e.g., VERO, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[7]
Conclusion
Imidazo[1,2-a]pyridine amides represent a highly promising class of anti-tubercular agents with a well-defined mechanism of action targeting a crucial enzyme in the Mtb respiratory chain. The extensive SAR studies have provided a clear roadmap for the rational design of new analogues with improved potency and drug-like properties. The experimental protocols detailed in this guide offer a framework for the continued evaluation and optimization of these compounds. Further research focusing on enhancing pharmacokinetic profiles while maintaining high potency and selectivity will be critical in advancing these promising candidates towards clinical development for the treatment of drug-sensitive and, most importantly, drug-resistant tuberculosis.
References
- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Telacebec ditosylate solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telacebec (formerly Q203) is a first-in-class imidazopyridine amide that has shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. It functions by targeting the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain, thereby inhibiting ATP synthesis and ultimately leading to bacterial cell death.[1] Telacebec is effective against both drug-susceptible and drug-resistant strains of M. tuberculosis. This document provides detailed information on the solubility of Telacebec ditosylate and protocols for its preparation for in vitro assays.
Data Presentation: Solubility of this compound
This compound is a lipophilic compound, and its solubility is a critical factor for the design and execution of in vitro experiments. The following table summarizes the available solubility data. Researchers should note that solubility in aqueous buffers is expected to be low, and the use of organic solvents for stock solutions is necessary.
| Solvent/System | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 20 mg/mL (≥ 35.9 mM) | Ultrasonic assistance may be required for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[2] |
| Ethanol | Soluble | 8 mg/mL | - |
| Water | Insoluble | - | - |
| Phosphate Buffered Saline (PBS) | Presumed to be poorly soluble | Data not available | As a lipophilic compound, this compound is expected to have very low solubility in aqueous buffers like PBS. |
| Tris Buffer | Presumed to be poorly soluble | Data not available | Similar to PBS, low solubility is expected in Tris buffer. |
| In vivo formulation (example) | Suspension | 0.35 mg/mL | A stock solution in DMSO can be further diluted with co-solvents. For example, a 7 mg/mL DMSO stock can be diluted by adding it to a solution of PEG300, followed by Tween80 and finally ddH2O. This should be prepared fresh. |
Note: When preparing dilutions from a DMSO stock solution into aqueous media for in vitro assays, it is crucial to ensure that the final concentration of DMSO is kept low (typically ≤ 1%) to avoid solvent-induced cytotoxicity or other off-target effects. If precipitation is observed upon dilution, adjusting the stock solution concentration or the dilution method may be necessary.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for subsequent dilutions for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of this compound).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Protocol for Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis
This protocol is based on the broth microdilution method and is adapted for lipophilic compounds like this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Mycobacterium tuberculosis H37Rv (or other strains of interest)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Sterile 96-well U-bottom plates
-
Sterile saline with 0.05% Tween 80
-
McFarland standard (0.5)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
a. Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth.
-
Harvest the bacterial cells by centrifugation.
-
Wash the bacterial pellet with sterile saline containing 0.05% Tween 80.
-
Resuspend the pellet in the same saline solution and vortex with glass beads to break up clumps.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.
-
Prepare the final inoculum by diluting this suspension in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
b. Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth in a separate 96-well plate or in tubes.
-
Ensure that the highest concentration of Telacebec tested is sufficient to inhibit bacterial growth and that the final DMSO concentration in all wells (including the drug-free control) is consistent and does not exceed 0.5-1%.
c. MIC Plate Setup:
-
Add 100 µL of the appropriate this compound dilution to each well of a sterile 96-well U-bottom plate.
-
Include a positive control well containing 100 µL of drug-free broth and a negative control well (sterility control) with 100 µL of uninoculated broth.
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
d. Incubation and Reading:
-
Seal the 96-well plate with a breathable membrane or place it in a secondary container to prevent evaporation and contamination.
-
Incubate the plate at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of this compound that results in no visible growth of M. tuberculosis. Growth can be assessed visually or by using a resazurin-based indicator.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in M. tuberculosis.
Experimental Workflow
Caption: Workflow for determining the MIC of this compound.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Telacebec Ditosylate against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telacebec (formerly Q203) is a novel antituberculosis agent that represents a significant advancement in the fight against drug-resistant Mycobacterium tuberculosis (M.tb). As a first-in-class drug candidate, Telacebec targets the cytochrome bc1 complex of the electron transport chain, a critical component for cellular energy production.[1][2][3] This inhibition ultimately leads to the depletion of adenosine triphosphate (ATP), resulting in bacterial cell death.[1][4] Telacebec has demonstrated potent activity against both drug-sensitive and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) in the low nanomolar range.[5][6][7]
These application notes provide detailed protocols for determining the MIC of Telacebec ditosylate against M. tuberculosis using two standard methods: the broth microdilution method, recognized as a reference standard by the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and the Resazurin Microtiter Assay (REMA), a widely used colorimetric method.
Data Presentation
The following table summarizes the reported MIC values for Telacebec (Q203) against various M. tuberculosis strains.
| M. tuberculosis Strain | Method | MIC₅₀ | Reference(s) |
| H37Rv | Broth Microdilution | 2.7 nM | [6][8][9] |
| H37Rv (intracellular) | Macrophage Assay | 0.28 nM | [6][9] |
| mc²6230 | REMA | 2.5 nM | [10][11] |
| Drug-Resistant Strains (INH, RIF, FQ) | Not Specified | 3.0 - 7.4 nM | [4][5] |
INH: Isoniazid, RIF: Rifampin, FQ: Fluoroquinolone
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (DMSO).[7][8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (901.41 g/mol ), calculate the required mass to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration.
-
Vortex thoroughly until the compound is completely dissolved. Sonication may be used to aid dissolution.[9]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
Broth Microdilution Method for MIC Determination (EUCAST Reference Method)
This protocol is adapted from the EUCAST reference method for MIC determination of antituberculous agents.[12]
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well U-shaped microtiter plates
-
M. tuberculosis culture
-
This compound stock solution
-
Sterile saline with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
-
Inverted mirror for reading
Procedure:
a. Inoculum Preparation:
-
Prepare a suspension of M. tuberculosis colonies in sterile saline with Tween 80.
-
Vortex the suspension with glass beads to ensure a homogenous single-cell suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Dilute the standardized suspension 1:100 in Middlebrook 7H9 broth to obtain the final inoculum of approximately 10⁵ CFU/mL.[12]
b. Plate Preparation and Inoculation:
-
Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.
-
In the first well of a row, add a specific volume of the this compound stock solution to achieve the highest desired concentration, and mix well.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the subsequent wells across the row. Discard the final 100 µL from the last well.
-
Include a drug-free well as a positive growth control and a well with only broth as a negative control (sterility control).
-
Inoculate each well (except the negative control) with 100 µL of the final bacterial inoculum.
-
Seal the plates in plastic bags to prevent evaporation and incubate at 37°C.
c. Reading and Interpretation:
-
Incubate the plates for 7 to 14 days.
-
Visually inspect the plates for bacterial growth using an inverted mirror.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.[12]
Resazurin Microtiter Assay (REMA) for MIC Determination
The REMA assay is a colorimetric method that uses the reduction of resazurin by viable mycobacteria to assess growth.[13]
Materials:
-
Middlebrook 7H9 broth supplemented with OADC
-
Sterile 96-well flat-bottom microtiter plates
-
M. tuberculosis culture
-
This compound stock solution
-
Resazurin sodium salt solution (0.01% w/v in sterile distilled water)
-
Sterile saline with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
Procedure:
a. Inoculum Preparation:
-
Follow the same procedure as for the broth microdilution method to prepare a standardized inoculum of M. tuberculosis.
b. Plate Preparation and Inoculation:
-
Prepare serial two-fold dilutions of this compound in a 96-well plate as described in the broth microdilution protocol.
-
Inoculate each well (except the negative control) with 100 µL of the final bacterial inoculum.
-
Include a drug-free positive control and a negative control well.
-
Seal the plates and incubate at 37°C for 7 days.[13]
c. Development and Reading:
-
After 7 days of incubation, add 30 µL of the resazurin solution to each well.[13]
-
Re-incubate the plates for an additional 24-48 hours.
-
Observe the color change in the wells. A change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is the lowest concentration of this compound that prevents this color change, i.e., the well remains blue.[13]
Mandatory Visualizations
Telacebec Mechanism of Action
Caption: Mechanism of action of Telacebec (Q203) in M. tuberculosis.
Experimental Workflow for MIC Determination
Caption: General workflow for determining the MIC of Telacebec.
References
- 1. Telacebec (Q203) | Qurient [qurient.com]
- 2. Telacebec (Q203) | Working Group for New TB Drugs [newtbdrugs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Q203 | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Telacebec (Q203) Ditosylate in Murine Tuberculosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telacebec (Q203) is a first-in-class imidazopyridine amide compound that represents a significant advancement in the fight against tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Its novel mechanism of action targets the cytochrome bc1 complex (specifically the QcrB subunit) of the Mycobacterium tuberculosis (Mtb) electron transport chain, thereby inhibiting ATP synthesis and halting bacterial growth.[3][4][5][6][7] Telacebec has demonstrated potent activity against Mtb both in vitro and in various murine models of tuberculosis.[1][8][9]
These application notes provide detailed protocols for the formulation and administration of telacebec ditosylate in murine tuberculosis models, along with a summary of its key pharmacological data. The information is intended to guide researchers in designing and executing preclinical efficacy and pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for telacebec.
Table 1: In Vitro Activity of Telacebec against Mycobacterium tuberculosis
| Parameter | Value | Reference Strain | Citation |
| MIC50 (in culture broth) | 2.7 nM | H37Rv | [8][9] |
| MIC50 (inside macrophages) | 0.28 nM | H37Rv | [8][9] |
Table 2: Pharmacokinetic Parameters of Telacebec in Mice
| Parameter | Value | Dosing | Citation |
| Oral Bioavailability | 90% | Not Specified | [8] |
| Terminal Half-life | 23.4 h | Not Specified | [8] |
| Volume of Distribution | 5.27 L/kg | Not Specified | [8] |
| Systemic Clearance | 4.03 mL/min/kg | Not Specified | [8] |
| Cmax (0.5 mg/kg) | 0.05 µg/mL | Single Dose | [10] |
| Cmax (2 mg/kg) | 0.17 µg/mL | Single Dose | [10] |
| Cmax (10 mg/kg) | 0.92 µg/mL | Single Dose | [10] |
Table 3: In Vivo Efficacy of Telacebec in a Murine Tuberculosis Model
| Dose (mg/kg) | Treatment Duration | Reduction in Bacterial Load (CFU) | Citation |
| 0.4 | 4 weeks | 90% | [9] |
| 2 | 4 weeks | 99% | [9] |
| 10 | 4 weeks | >90% | [8][11] |
| 10 | 4 weeks | 99.9% | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
This protocol describes the preparation of a this compound solution suitable for oral administration in mice. This compound is soluble in DMSO.[12]
Materials:
-
Telacebec (Q203) ditosylate powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Sterile water for injection or saline
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation (Example for a 2 mg/mL final concentration):
-
In a sterile tube, add 50 µL of the 40 mg/mL this compound stock solution in DMSO.
-
Add 300 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add sterile water or saline to a final volume that achieves the desired concentration, mixing gently to avoid precipitation. It is recommended to pre-warm the stock solution and the diluent to 37°C to prevent precipitation.[8]
-
-
Storage:
-
The stock solution in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[9]
-
The final working solution should be prepared fresh daily and used immediately.
-
Protocol 2: Acute Murine Tuberculosis Model for Efficacy Testing
This protocol outlines a common method for establishing an acute M. tuberculosis infection in mice to evaluate the efficacy of telacebec.[11][13]
Animal Model:
-
Species: BALB/c or C57BL/6 mice (female, 8-10 weeks old) are commonly used.[14]
-
Infection: Low-dose aerosol infection with M. tuberculosis H37Rv is a standard method to establish a pulmonary infection.[13] Alternatively, intravenous tail vein injection can be used.[15]
Experimental Procedure:
-
Infection:
-
Infect mice with a low dose of M. tuberculosis H37Rv via aerosol, aiming for an initial lung burden of approximately 100 Colony Forming Units (CFU).[13]
-
Confirm the initial bacterial load by sacrificing a small cohort of mice 24 hours post-infection and plating lung homogenates on Middlebrook 7H11 agar.[13]
-
-
Treatment Initiation:
-
Allow the infection to establish for a period of 14 days.[13]
-
At day 14 post-infection, sacrifice a control group to determine the baseline bacterial load before treatment initiation.
-
-
Drug Administration:
-
Administer the prepared telacebec formulation daily via oral gavage at the desired doses (e.g., 0.5, 2, 10 mg/kg).[10][16] The volume is typically 200 µL per mouse.[13]
-
Include a vehicle control group (receiving the formulation without telacebec) and a positive control group (e.g., isoniazid or bedaquiline).[8][11]
-
-
Treatment Duration:
-
Continue daily treatment for a predefined period, typically 4 weeks for efficacy studies.[9]
-
-
Endpoint Analysis:
-
One day after the final treatment, euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in sterile saline or PBS.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar supplemented with OADC and appropriate antibiotics to inhibit contaminants.[13]
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the CFU.
-
-
Data Analysis:
-
Express the bacterial load as log10 CFU per organ.
-
Compare the CFU counts between the telacebec-treated groups, the vehicle control group, and the positive control group to determine the reduction in bacterial load.
-
Visualizations
Mechanism of Action of Telacebec
Caption: Telacebec inhibits the QcrB subunit of the cytochrome bc1 complex in Mtb.
Experimental Workflow for Murine Efficacy Study
Caption: Workflow for evaluating telacebec efficacy in a murine TB model.
References
- 1. researchgate.net [researchgate.net]
- 2. tballiance.org [tballiance.org]
- 3. Telacebec (Q203) | Qurient [qurient.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. researchgate.net [researchgate.net]
- 8. Q203 | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Buy Q-203 ditosylate | 1566517-83-6 | >98% [smolecule.com]
- 13. Murine model of acute TB infection [bio-protocol.org]
- 14. journals.asm.org [journals.asm.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Dosing Regimen of Telacebec Ditosylate in Murine Infection Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Telacebec (formerly Q203) is a first-in-class antitubercular agent that targets the cytochrome bc1 complex of Mycobacterium tuberculosis, thereby inhibiting ATP synthesis.[1] It has demonstrated potent activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis and has also shown exceptional efficacy against Mycobacterium ulcerans, the causative agent of Buruli ulcer.[1][2] This document provides a summary of dosing regimens for Telacebec ditosylate used in various mouse infection models, based on published literature. The protocols and data presented herein are intended to guide researchers in designing and conducting preclinical efficacy studies.
Data Presentation: this compound Dosing Regimens in Mice
The following table summarizes the quantitative data on this compound dosing regimens from various mouse infection studies.
| Infection Model | Mouse Strain | Telacebec Dose (mg/kg) | Dosing Frequency | Duration | Route of Administration | Combination Drugs (if any) | Key Findings | Reference |
| M. ulcerans (Buruli Ulcer) | BALB/c | 0.5, 2, 10 | Daily | 2 weeks | Oral | Rifampin (10 mg/kg) | Doses of 2 to 10 mg/kg in mice produce plasma concentrations similar to 100 to 300 mg doses in humans.[2] | [2] |
| M. ulcerans (Buruli Ulcer) | BALB/c | 5, 10 | Daily | 2 weeks | Oral | Rifampin | Combining Telacebec with rifampin resulted in a relapse-free cure.[2][3] | [2][3] |
| M. ulcerans (Buruli Ulcer) | BALB/c | 2, 10 | Daily | 1 week | Oral | None | All mice receiving 2 to 10 mg/kg for 1 week were culture negative 4 weeks after stopping treatment.[3] | [3] |
| M. ulcerans (Buruli Ulcer) | BALB/c & SCID-beige | 0.5, 2, 3.3, 10, 20 (total doses) | Single dose or daily | 1 day to 2 weeks | Oral | Bedaquiline (25 mg/kg), Clofazimine (12.5 mg/kg), Clarithromycin (100 mg/kg) | Efficacy was dependent on the total dose more than the duration. Total doses of 5 to 20 mg/kg rendered nearly all BALB/c mice culture-negative.[4][5] | [4][5] |
| M. tuberculosis (H37Rv & HN878) | BALB/c | Not specified in abstract | Not specified | 4 and 8 weeks | Oral | Diarylquinoline (DARQ), Clofazimine, Pyrazinamide | Telacebec was more effective against the HN878 strain. Combinations of a DARQ, clofazimine, and Telacebec were highly bactericidal.[6][7] | [6][7] |
| M. tuberculosis (acute model) | Not specified | 10 | Not specified | Not specified | Oral | None | Reduced bacterial load by more than 90%, comparable to bedaquiline or isoniazid.[8] | [8] |
| M. leprae | Not specified | 10 | Daily | Not specified | Oral | Bedaquiline (25 mg/kg), Clofazimine (20 mg/kg) | A 10 mg/kg dose in mice corresponds to a 300 mg dose in humans.[9] | [9] |
Experimental Protocols
The following are generalized experimental protocols for mouse infection studies with this compound, based on the methodologies described in the cited literature.
1. Mouse Footpad Infection Model for Mycobacterium ulcerans
This model is commonly used to assess the efficacy of drugs against Buruli ulcer.
-
Animals: Immunocompetent (e.g., BALB/c) or immunocompromised (e.g., SCID-beige) mice are used.[4][5]
-
Infection:
-
M. ulcerans is cultured and prepared to a specific concentration.
-
Mice are anesthetized, and a defined volume of the bacterial suspension (e.g., 0.03 mL) is injected into the hind footpad.
-
The infection is allowed to establish, typically for several weeks, until visible swelling of the footpad is observed.[10]
-
-
Treatment:
-
This compound is prepared in a suitable vehicle for oral administration.
-
Mice are randomized into treatment and control groups.
-
The drug is administered orally via gavage at the specified dose and frequency (see table above).
-
A control group typically receives the vehicle alone or a standard-of-care regimen (e.g., rifampin plus clarithromycin).[4][10]
-
-
Efficacy Assessment:
-
Footpad swelling is monitored and graded regularly.
-
At specified time points (during and after treatment), mice are euthanized, and the footpads are harvested.
-
The tissue is homogenized, and serial dilutions are plated on appropriate culture media to determine the number of colony-forming units (CFU).
-
Relapse is assessed by holding a cohort of treated mice for an extended period (e.g., 24 weeks) after treatment completion and then determining CFU counts.[2]
-
2. Aerosol Infection Model for Mycobacterium tuberculosis
This model mimics the natural route of pulmonary tuberculosis infection in humans.
-
Infection:
-
Mice are placed in an aerosol infection chamber.
-
A suspension of M. tuberculosis (e.g., H37Rv or HN878) is aerosolized to deliver a low-dose infection to the lungs.
-
The infection is allowed to establish for a period (e.g., 2 weeks) before treatment initiation.[11]
-
-
Treatment:
-
This compound is formulated for oral administration.
-
Mice are assigned to various treatment groups, including monotherapy and combination therapy arms.
-
Treatment is administered daily or as per the study design via oral gavage.
-
-
Efficacy Assessment:
-
At different time points, cohorts of mice are euthanized.
-
The lungs (and sometimes spleens) are aseptically removed and homogenized.
-
Serial dilutions of the homogenates are plated on selective agar to enumerate the bacterial load (CFU).
-
The reduction in CFU counts compared to untreated controls or standard-of-care regimens indicates drug efficacy.
-
Visualizations
Experimental Workflow for a Mouse Footpad Infection Study
Caption: Workflow for a typical M. ulcerans mouse footpad infection study.
Logical Relationship of Dosing Parameters and Efficacy
Caption: Key determinants of Telacebec efficacy in mouse models.
References
- 1. Telacebec (Q203) | Qurient [qurient.com]
- 2. Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Impact of Dose, Duration, and Immune Status on Efficacy of Ultrashort Telacebec Regimens in Mouse Models of Buruli Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.asm.org [journals.asm.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unprecedented in vivo activity of telacebec against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Contribution of telacebec to novel drug regimens in a murine tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Checkerboard Assay with Telacebec and Other Anti-Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. Combination therapy is a cornerstone of tuberculosis treatment, and assessing the interactions between new drug candidates and existing anti-TB agents is crucial. The checkerboard assay is a widely used in vitro method to evaluate the synergistic, additive, indifferent, or antagonistic effects of drug combinations.
This document provides a detailed protocol for performing a checkerboard assay to assess the interaction between Telacebec (Q203), a novel inhibitor of the cytochrome bc1 complex in Mtb, and other anti-tuberculosis drugs. Telacebec targets cellular energy production by inhibiting the mycobacterial cytochrome bc1 complex, leading to ATP depletion.[1][2][3][4] Understanding its interactions with other drugs is vital for the development of new, effective treatment regimens.
Principle of the Checkerboard Assay
The checkerboard assay involves a two-dimensional titration of two drugs in a microplate.[5][6] One drug is serially diluted along the x-axis (columns), and the second drug is serially diluted along the y-axis (rows). The microplate is then inoculated with a standardized suspension of Mycobacterium tuberculosis. After incubation, bacterial growth is assessed, typically using a colorimetric indicator like resazurin (AlamarBlue). The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined. From these values, the Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the drug interaction.
Key Signaling Pathway
Experimental Protocol
This protocol is based on the Resazurin Microtiter Assay (REMA), a common method for determining the MIC of anti-TB drugs.[7][8][9][10]
Materials and Reagents
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (Oleic acid, Albumin, Dextrose, Catalase) or ADC.
-
Telacebec (Q203)
-
Other anti-TB drugs (e.g., Isoniazid, Rifampicin, Bedaquiline, Pretomanid)
-
Dimethyl sulfoxide (DMSO) for dissolving drugs
-
Sterile 96-well flat-bottom microplates
-
Resazurin sodium salt solution (e.g., 0.02% in sterile water)
-
Sterile distilled water with 0.05% (v/v) Tween 80
-
Biosafety cabinet (Class II or III)
-
Incubator at 37°C
-
Microplate reader (optional, for fluorescence reading)
Procedure
-
Preparation of Bacterial Inoculum:
-
Culture M. tuberculosis in 7H9 broth until it reaches the mid-log phase (OD600 of 0.4-0.8).
-
Adjust the turbidity of the culture with 7H9 broth to match a McFarland standard of 1.0.
-
Dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.
-
-
Preparation of Drug Solutions:
-
Dissolve Telacebec and the other test drugs in DMSO to prepare high-concentration stock solutions (e.g., 100x the highest concentration to be tested).
-
Perform serial dilutions of the drug stocks in 7H9 broth to create a range of working concentrations.
-
-
Checkerboard Plate Setup:
-
In a 96-well microplate, add 50 µL of 7H9 broth to all wells.
-
Drug A (e.g., Telacebec): Serially dilute Drug A horizontally. Add 50 µL of a 4x working stock of Drug A to column 2. Perform a 2-fold serial dilution from column 2 to column 11, transferring 50 µL each time.
-
Drug B (e.g., Rifampicin): Serially dilute Drug B vertically. Add 50 µL of a 4x working stock of Drug B to row B. Perform a 2-fold serial dilution from row B to row G, transferring 50 µL each time.
-
This will result in a matrix of drug combinations, each in a volume of 100 µL.
-
Controls:
-
Row H: Drug A only (to determine its MIC).
-
Column 12: Drug B only (to determine its MIC).
-
Well H12: Growth control (no drugs).
-
Additional wells can be used for a sterility control (media only).
-
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate with a breathable sealant or place it in a humidified container.
-
Incubate the plate at 37°C for 7 days.
-
-
Addition of Resazurin and Reading Results:
-
After 7 days, add 30 µL of the resazurin solution to each well.
-
Incubate for another 18-24 hours at 37°C.
-
Visually assess the results. A color change from blue (no growth) to pink (growth) indicates bacterial viability.[9] The MIC is the lowest concentration of the drug(s) that prevents this color change.
-
Alternatively, results can be read using a microplate reader (excitation 530 nm, emission 590 nm).
-
Experimental Workflow
Data Presentation and Analysis
MIC Determination
Record the MIC for each drug alone and for every combination where growth was inhibited.
| Drug Combination | MIC of Drug A in Combination (µg/mL) | MIC of Drug B in Combination (µg/mL) |
| Telacebec (A) + Rifampicin (B) | e.g., 0.003 | e.g., 0.001 |
| ... | ... | ... |
| Telacebec (A) alone | e.g., 0.006 | - |
| Rifampicin (B) alone | - | e.g., 0.008 |
Calculation of the Fractional Inhibitory Concentration Index (FICI)
The FICI is calculated to determine the nature of the interaction between the two drugs.[11][12][13]
The formula is: FICI = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
For each synergistic combination, the FICI should be calculated.
| Drug Combination | FIC of Drug A | FIC of Drug B | FICI | Interpretation |
| Telacebec + Rifampicin | 0.003 / 0.006 = 0.5 | 0.001 / 0.008 = 0.125 | 0.625 | Additive |
| Telacebec + Bedaquiline | e.g., 0.0015 / 0.006 = 0.25 | e.g., 0.015 / 0.06 = 0.25 | 0.5 | Synergy |
Interpretation of FICI Values
The interaction is classified based on the calculated FICI value:[11][14][15][16][17]
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Logical Relationship for FICI Calculation
Conclusion
The checkerboard assay is a robust method for screening and quantifying the interactions between anti-tuberculosis drugs. This protocol provides a detailed framework for evaluating the potential of Telacebec in combination with other TB drugs. The resulting data is critical for prioritizing drug combinations for further in vivo studies and for the rational design of novel, more effective treatment regimens for tuberculosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Telacebec (Q203) | Qurient [qurient.com]
- 4. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mycobacterial Respiration with Telacebec Ditosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telacebec (formerly Q203) is a first-in-class antitubercular agent belonging to the imidazo[1,2-a]pyridine amide class of compounds. It represents a significant advancement in the fight against tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). Telacebec's novel mechanism of action, which targets cellular respiration, makes it a valuable tool for both therapeutic development and basic research into mycobacterial physiology. These application notes provide detailed information and protocols for utilizing telacebec ditosylate to study and inhibit mycobacterial respiration.
Mechanism of Action
Telacebec functions by inhibiting the mycobacterial respiratory chain, a critical pathway for adenosine triphosphate (ATP) synthesis.[1][2] Specifically, it targets the cytochrome bc1 complex (also known as Complex III) of the electron transport chain.[1][2][3][4]
The molecular target of telacebec is the QcrB subunit (Rv2196) of the cytochrome bc1 complex.[5][6] By binding to the menaquinol oxidation (Qp) site within QcrB, telacebec blocks the transfer of electrons from menaquinol to cytochrome c.[6][7] This disruption of the electron flow halts the pumping of protons across the inner membrane, which in turn collapses the proton motive force required for ATP synthesis by ATP synthase (Complex V).[2][6] The ultimate result is a rapid depletion of intracellular ATP, leading to a bacteriostatic effect on the mycobacteria.[4][5]
Because telacebec targets the main respiratory pathway, mycobacteria can sometimes bypass this inhibition by utilizing the alternative terminal oxidase, cytochrome bd oxidase. This bypass maintains electron transport chain function, which is why telacebec is often bacteriostatic on its own.[8] However, in mycobacterial species that naturally lack a functional cytochrome bd oxidase, such as most strains of Mycobacterium ulcerans, telacebec is exquisitely potent and bactericidal.[9]
Caption: Telacebec inhibits the QcrB subunit of the Cytochrome bc1 complex.
Quantitative Data Summary
The potency of telacebec has been evaluated against various mycobacterial species under different conditions. The following table summarizes key quantitative data from published studies.
| Organism | Assay Condition | Metric | Value (nM) | Reference |
| M. tuberculosis H37Rv | Culture Broth Medium | MIC₅₀ | 2.7 | [5][10] |
| M. tuberculosis H37Rv | Inside Macrophages | MIC₅₀ | 0.28 | [5][10] |
| M. tuberculosis clinical isolates | Culture Broth Medium | MIC₅₀ | 1.5 - 2.8 | [5] |
| Drug-resistant Mtb strains | Culture Broth Medium | MIC | 3.0 - 7.4 | [4] |
| M. ulcerans | Culture Broth Medium | MIC₅₀ | 0.5 - 0.9 | [5] |
| M. ulcerans (strains Mu1615/Mu1059) | Culture Broth Medium | MIC | 0.000075 - 0.00015 µg/mL | [5][9] |
| Non-replicating M. tuberculosis | ATP Homeostasis | Effective Dose | 1.1 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. MIC₅₀ is the concentration required to inhibit 50% of tested isolates.
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the impact of telacebec on mycobacterial viability and respiration.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This colorimetric assay is a reliable, low-cost, and rapid method for determining the MIC of compounds against M. tuberculosis. It relies on the reduction of the blue indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active cells.
Materials:
-
96-well microtiter plates (black, clear-bottom for fluorescence)
-
Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
M. tuberculosis culture (e.g., H37Rv) in mid-log phase
-
Resazurin sodium salt powder (0.02% w/v in sterile distilled water, stored at 4°C for up to 1 week)
-
Sterile water or media
-
Plate sealer or plastic bags
Procedure:
-
Plate Preparation:
-
Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of telacebec stock solution (appropriately diluted in 7H9 broth) to the first column of wells and perform 2-fold serial dilutions across the plate, leaving the last two columns for controls.
-
Controls:
-
Growth Control: Wells containing 7H9 broth and bacterial inoculum, but no drug.
-
Sterile Control: Wells containing only 7H9 broth.
-
-
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Adjust the culture to a McFarland standard of 1.0.
-
Dilute this suspension 1:20 in 7H9 broth to achieve the final inoculum.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, except for the sterile control wells.
-
To prevent evaporation, add sterile water to the perimeter wells.
-
-
Incubation:
-
Cover the plate with a sealer, place it in a plastic bag, and incubate at 37°C for 7 days.
-
-
Resazurin Addition and Reading:
-
After 7 days, add 30 µL of the 0.02% resazurin solution to each well.
-
Re-incubate the plate overnight (16-24 hours) at 37°C.
-
Visually assess the results. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents the color change (i.e., the well remains blue).[1][3]
-
Protocol 2: Oxygen Consumption Rate (OCR) Measurement
This protocol describes the measurement of oxygen consumption in intact mycobacterial cells using a Clark-type oxygen electrode or a Seahorse XF Analyzer to assess the inhibitory effect of telacebec on respiration. Mycobacterium smegmatis, a non-pathogenic, fast-growing relative of Mtb, is often used as a model organism for this assay.
Materials:
-
Clark-type oxygen electrode (e.g., Hansatech Oxygraph) or Seahorse XF Analyzer
-
Respiration Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5 mM EDTA)
-
M. smegmatis or M. tuberculosis culture, harvested in mid-log phase and washed.
-
Substrate for respiration (e.g., 10 mM glycerol or succinate)
-
This compound solution
-
Uncoupler (e.g., CCCP) as a positive control for maximal respiration.
Procedure (using Clark-type electrode):
-
System Calibration: Calibrate the oxygen electrode according to the manufacturer’s instructions. Set 100% saturation with air-saturated respiration buffer and 0% with a reducing agent like sodium dithionite.
-
Cell Preparation:
-
Grow mycobacteria to mid-log phase.
-
Harvest cells by centrifugation and wash twice with respiration buffer.
-
Resuspend the cell pellet in fresh respiration buffer and determine the cell density (e.g., by OD₆₀₀ or protein concentration).
-
-
Assay Setup:
-
Add 1 mL of air-saturated respiration buffer to the reaction chamber, maintained at 37°C with constant stirring.
-
Add the mycobacterial cell suspension to the chamber to achieve a final desired concentration.
-
Allow the system to equilibrate and record the basal oxygen consumption rate.
-
-
Inhibition Assay:
-
Initiate the reaction by adding a respiratory substrate (e.g., glycerol).
-
Once a stable rate of oxygen consumption is observed, add telacebec at the desired final concentration.
-
Record the change in the oxygen consumption rate. A decrease in the rate indicates inhibition of the respiratory chain.
-
-
Controls:
-
Run a control experiment with the vehicle (e.g., DMSO) to account for any solvent effects.
-
Optionally, after inhibition by telacebec, add an uncoupler like CCCP to confirm that the electron transport chain is the target.
-
Procedure (using Seahorse XF Analyzer):
-
Plate Preparation: Hydrate the sensor cartridge overnight. On the day of the assay, seed mycobacteria onto the bottom of an XF cell culture microplate. Adherence can be promoted using a cell-adhesion agent if necessary.
-
Assay Medium: Replace the growth medium with pre-warmed assay medium (low-buffer, without CO₂) supplemented with the desired substrate.
-
Instrument Setup: Calibrate the instrument with the hydrated sensor cartridge.
-
Compound Loading: Load telacebec and other control compounds (e.g., oligomycin, CCCP, rotenone/antimycin A) into the injector ports of the sensor cartridge.
-
Measurement: Place the cell plate into the XF Analyzer. The instrument will measure basal OCR, and then sequentially inject the compounds and measure the corresponding changes in OCR, allowing for the determination of basal respiration, ATP-linked respiration, and maximal respiration.
Protocol 3: Intracellular ATP Level Measurement
This protocol uses a luciferase-based bioluminescence assay to quantify the intracellular ATP levels in mycobacteria following treatment with telacebec, providing a direct measure of the drug's impact on energy metabolism.
Materials:
-
Mycobacterial culture
-
This compound
-
Cell lysis reagent suitable for mycobacteria (e.g., a combination of lysozyme and bead beating, or a commercial reagent like BacTiter-Glo™)
-
ATP bioluminescence assay kit (containing luciferase, D-luciferin, and assay buffer)
-
Luminometer
-
Opaque, white 96-well plates
Procedure:
-
Cell Treatment:
-
Grow mycobacteria in liquid culture to a desired density.
-
Aliquot the culture into the wells of an opaque 96-well plate.
-
Add telacebec at various concentrations to the wells. Include untreated wells as a control.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Cell Lysis and ATP Extraction:
-
Efficiently lyse the mycobacterial cells to release intracellular ATP. This is a critical step due to the robust mycobacterial cell wall. An optimized protocol may involve:
-
-
Bioluminescence Reaction:
-
Prepare the ATP detection reagent by mixing the luciferase and D-luciferin substrate according to the kit manufacturer's instructions.
-
Add the detection reagent to each well containing the cell lysate.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence (in Relative Light Units, RLU) using a luminometer.
-
-
Data Analysis:
-
Compare the RLU values from telacebec-treated samples to the untreated control. A significant decrease in luminescence indicates ATP depletion and confirms the inhibitory effect of telacebec on cellular energy production.
-
An ATP standard curve can be generated to quantify the absolute ATP concentration.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a respiratory inhibitor like telacebec.
Caption: A generalized workflow for testing telacebec's activity.
References
- 1. Development of a Rapid ATP Bioluminescence Assay for Biocidal Susceptibility Testing of Rapidly Growing Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untitled Document [ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Optimisation of Bioluminescent Reporters for Use with Mycobacteria | PLOS One [journals.plos.org]
- 5. Application of BactTiter-Glo ATP bioluminescence assay for Mycobacterium tuberculosis detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. med.emory.edu [med.emory.edu]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Telacebec Ditosylate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Telacebec (Q203) ditosylate in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in the development of Telacebec as a novel anti-tuberculosis agent. The described protocol offers a linear range of 5 to 5,000 ng/mL with a lower limit of quantitation (LLOQ) of 5.0 ng/mL, utilizing a small plasma sample volume of 25 µL.
Introduction
Telacebec (formerly Q203) is a first-in-class imidazopyridine amide that targets the cytochrome bc1 complex (QcrB) of Mycobacterium tuberculosis, thereby inhibiting ATP synthesis. Its potent activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis makes it a promising candidate for new tuberculosis treatment regimens. To support its clinical development, a robust and reliable bioanalytical method for the quantification of Telacebec in human plasma is essential for characterizing its pharmacokinetic profile. This document outlines a validated LC-MS/MS method for this purpose.
Experimental
Materials and Reagents
-
Telacebec ditosylate reference standard
-
Telacebec-d8 (D8-Q203) internal standard (IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Equipment
-
Liquid Chromatograph: PerkinElmer Series 200 Micro Pump or equivalent[1]
-
Mass Spectrometer: AB SCIEX API 4000 triple quadrupole mass spectrometer or equivalent[1]
-
Analytical balance
-
Calibrated pipettes
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Preparation of Solutions
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of Telacebec in an appropriate solvent (e.g., DMSO or methanol).
-
Prepare a 1 mg/mL stock solution of Telacebec-d8 (IS) in the same solvent.
Working Solutions:
-
Prepare serial dilutions of the Telacebec stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of Telacebec-d8 in 50:50 acetonitrile:water at an appropriate concentration.
Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the Telacebec working solutions to prepare calibration standards at concentrations of 5, 10, 50, 100, 500, 1000, 2500, and 5000 ng/mL.
-
Prepare QC samples in blank human plasma at the following concentrations:
-
LLOQ: 5 ng/mL
-
Low QC (LQC): 15 ng/mL
-
Medium QC (MQC): 750 ng/mL
-
High QC (HQC): 4000 ng/mL
-
Sample Preparation
-
To 25 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution (Telacebec-d8).[1]
-
Perform protein precipitation by adding a suitable volume of cold acetonitrile (e.g., 100 µL).
-
Vortex mix the samples for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
LC System: PerkinElmer Series 200 Micro Pump[1]
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation of Telacebec from endogenous plasma components.
-
Flow Rate: A flow rate appropriate for the column dimensions.
-
Injection Volume: A consistent volume (e.g., 5-10 µL).
Mass Spectrometry:
-
Mass Spectrometer: AB SCIEX API 4000[1]
-
Ionization Source: Electrospray Ionization (ESI)[1]
-
Polarity: Positive[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions:
-
Telacebec: To be determined by direct infusion of the reference standard.
-
Telacebec-d8 (IS): To be determined by direct infusion of the internal standard.
-
-
Key MS Parameters:
-
IonSpray Voltage: To be optimized
-
Temperature: To be optimized
-
Declustering Potential (DP): To be optimized
-
Collision Energy (CE): To be optimized
-
Collision Cell Exit Potential (CXP): To be optimized
-
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized in the table below.
| Parameter | Result |
| Linearity | |
| Calibration Range | 5 - 5,000 ng/mL[1][2] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Sensitivity | |
| Lower Limit of Quantitation (LLOQ) | 5.0 ng/mL[1] |
| Accuracy & Precision | |
| Intra-batch Accuracy (% Bias) | -2.7% to 11.2% |
| Inter-batch Accuracy (% Bias) | -0.7% to 5.0% |
| Intra-batch Precision (%CV) | ≤ 8.82% |
| Inter-batch Precision (%CV) | ≤ 8.82% |
| Recovery | Data not available |
| Matrix Effect | Data not available |
Data Analysis
The concentration of Telacebec in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (e.g., 1/x²) linear regression. The concentrations of unknown samples are then interpolated from this calibration curve.
Visualizations
References
- 1. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Telacebec Ditosylate Insolubility in Aqueous Solutions
Welcome to the technical support center for Telacebec ditosylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous insolubility of this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to facilitate your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended starting points?
A1: this compound is known to be practically insoluble in water. Direct dissolution in aqueous buffers is not recommended. The most common and effective approach is to first create a stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution into your aqueous medium. Be aware that precipitation may occur upon dilution if the final concentration of this compound exceeds its solubility limit in the final solvent mixture.
Q2: What is the Biopharmaceutics Classification System (BCS) class of Telacebec and why is it relevant?
A2: While the official Biopharmaceutics Classification System (BCS) classification for Telacebec has not been explicitly stated in the reviewed literature, its high lipophilicity strongly suggests it falls under BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). This is significant because the primary obstacle to its use in aqueous systems is its poor solubility. Strategies for formulating BCS Class II and IV compounds often involve solubility enhancement techniques.
Q3: Can I use co-solvents to improve the solubility of this compound in my aqueous formulation?
A3: Yes, using co-solvents is a standard technique to increase the solubility of poorly water-soluble compounds. Co-solvents work by reducing the polarity of the aqueous solvent system. Commonly used co-solvents in pharmaceutical research include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. When preparing a co-solvent system, it is crucial to determine the optimal ratio of the co-solvent to the aqueous buffer to maintain the solubility of this compound while ensuring the solution is compatible with your experimental model.
Q4: Is it possible to use surfactants to solubilize this compound?
A4: Surfactants can be effective in solubilizing lipophilic compounds like this compound through the formation of micelles. Non-ionic surfactants such as Polysorbate 80 (Tween 80) are frequently used. These surfactants encapsulate the insoluble compound in the hydrophobic core of their micelles, allowing for dispersion in an aqueous medium. The concentration of the surfactant must be above its critical micelle concentration (CMC) to be effective.
Q5: How can cyclodextrins help with the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. The lipophilic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin remains exposed to the aqueous environment. Sulfobutyl ether β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin that has been shown to be effective in formulating poorly soluble drugs. A formulation for Telacebec has been described that utilizes SBE-β-CD.[1]
Q6: Can adjusting the pH of my aqueous solution improve the solubility of this compound?
Data Summary
The following table summarizes the known solubility information for Telacebec. It is important to note that quantitative data for this compound in a wide range of solvents is limited in publicly available literature.
| Solvent/System | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating stock solutions. |
| Water | Insoluble | Practically insoluble in aqueous solutions. |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | 2 mg/mL | This formulation results in a suspended solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a Telacebec Suspended Solution using SBE-β-CD
This protocol is adapted from a method described for in vivo studies and yields a suspended solution.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutyl ether β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes and pipette tips
-
Ultrasonic bath
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline:
-
Weigh the appropriate amount of SBE-β-CD powder.
-
Dissolve the SBE-β-CD in saline to achieve a final concentration of 20% (e.g., 2 g of SBE-β-CD in a final volume of 10 mL of saline).
-
This solution can be stored at 4°C for up to one week.
-
-
Prepare a 20 mg/mL Telacebec stock solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 20 mg/mL.
-
Use an ultrasonic bath to aid dissolution until the solution is clear.
-
-
Prepare the final suspended solution (2 mg/mL Telacebec):
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
To this, add 100 µL of the 20 mg/mL Telacebec stock solution in DMSO.
-
Mix the solution thoroughly. This will result in a suspended solution with a final Telacebec concentration of 2 mg/mL.
-
If precipitation is observed, use of an ultrasonic bath may be necessary to ensure a uniform suspension.
-
Protocol 2: General Approach for a Co-solvent/Surfactant System
This protocol provides a general workflow for developing a clear solution using co-solvents and surfactants. The exact ratios will need to be optimized for your specific concentration and application.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300) or Polyethylene glycol 400 (PEG400)
-
Polysorbate 80 (Tween 80)
-
Saline or desired aqueous buffer
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a concentrated stock solution of Telacebec in DMSO.
-
In a separate tube, prepare the co-solvent/surfactant mixture. A common starting point is a mixture of PEG300/400 and Tween 80.
-
Sequentially add the components. A suggested order is to first add the DMSO stock solution to the PEG, mix well, then add the Tween 80, and mix again until the solution is clear.
-
Slowly add the aqueous buffer/saline to the organic mixture while vortexing. This should be done dropwise to avoid precipitation.
-
Observe the solution for any signs of precipitation. If the solution remains clear, it is suitable for use. If precipitation occurs, the ratios of the co-solvents, surfactant, and the final concentration of this compound may need to be adjusted.
Visualizations
Below are diagrams illustrating the troubleshooting workflow and the mechanism of solubilization.
Caption: A decision-making workflow for addressing the aqueous insolubility of this compound.
Caption: Mechanisms of solubility enhancement for this compound.
References
Addressing unexpected results in Telacebec ditosylate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telacebec ditosylate. Our aim is to help you address unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an imidazopyridine amide compound that targets the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of Mycobacterium tuberculosis.[1][2] This inhibition blocks oxidative phosphorylation, leading to the depletion of adenosine triphosphate (ATP) and subsequent bacterial cell death.[1][2][3] Its high specificity for the mycobacterial cytochrome bc1 complex, which has no human homolog, contributes to its favorable safety profile.
Q2: What is the solubility and recommended storage for this compound?
This compound is a crystalline solid.[4] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO). It is recommended to store the solid compound at -20°C for long-term use and at 4°C for short-term use, protected from light.[5]
Q3: Is Telacebec active against drug-resistant strains of M. tuberculosis?
Yes, Telacebec has demonstrated potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates of M. tuberculosis in the low nanomolar range.[1][5][6]
Q4: Are there any known synergistic or antagonistic interactions with other anti-tuberculosis drugs?
Studies in murine models have shown that the interaction of Telacebec with other drugs can be strain-dependent. For instance, while combinations with a diarylquinoline (DARQ) and clofazimine (CFZ) were highly bactericidal against both H37Rv and HN878 strains of M. tuberculosis, a synergistic effect was observed against HN878, whereas an antagonistic effect was noted against H37Rv.[7]
Troubleshooting Guide
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values.
-
Possible Cause 1: Compound Precipitation.
-
Suggestion: Ensure that the final concentration of DMSO in your assay medium is low (typically ≤1%) to prevent precipitation of Telacebec. Visually inspect your assay plates for any signs of compound precipitation.
-
-
Possible Cause 2: Variability in Bacterial Inoculum.
-
Suggestion: Standardize your bacterial inoculum preparation. Ensure a consistent cell density in the mid-logarithmic growth phase is used for each experiment.
-
-
Possible Cause 3: Degradation of the Compound.
-
Suggestion: Prepare fresh stock solutions of this compound regularly. Avoid repeated freeze-thaw cycles of the stock solution.
-
Problem 2: Telacebec appears less potent or inactive against a specific M. tuberculosis strain.
-
Possible Cause 1: Natural Resistance or Strain-Specific Differences.
-
Suggestion: Sequence the qcrB gene of the strain to check for polymorphisms that might confer resistance. The efficacy of Telacebec can be strain-dependent.[7]
-
-
Possible Cause 2: Alternative Respiratory Pathways.
-
Suggestion: M. tuberculosis can utilize an alternative terminal oxidase, the cytochrome bd oxidase, for respiration.[5] Under certain conditions, upregulation of this pathway could potentially reduce susceptibility to cytochrome bc1 inhibitors. Consider investigating the expression levels of cytochrome bd oxidase in your strain.
-
Problem 3: Unexpected cytotoxicity observed in mammalian cell lines.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Suggestion: While Telacebec is selective for the mycobacterial cytochrome bc1 complex, high concentrations may lead to off-target effects. Perform a careful dose-response curve to determine the therapeutic window.
-
-
Possible Cause 2: Solvent Toxicity.
-
Suggestion: Ensure that the final concentration of the vehicle (e.g., DMSO) is not exceeding the tolerance level of your specific cell line. Include a vehicle-only control in your experiments.
-
Data Presentation
Table 1: In Vitro Activity of Telacebec
| Parameter | Organism | Value | Reference |
| MIC50 | M. tuberculosis H37Rv (in culture broth) | 2.7 nM | [8][9] |
| MIC50 | M. tuberculosis H37Rv (inside macrophages) | 0.28 nM | [6] |
Table 2: Pharmacokinetic Properties of Telacebec in Humans (Phase 1a Study)
| Parameter | Condition | Value | Reference |
| Tmax (Time to maximum concentration) | Fed | 4.5 hours | [6] |
| Effect of Food on Cmax | Increased | 3.93-fold geometric mean ratio | [6] |
| Half-life (Phase 2a Study) | - | 9-13 hours |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial two-fold dilutions in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to achieve the desired concentration range. The final DMSO concentration should not exceed 1%.
-
-
Preparation of Bacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.
-
-
Assay Procedure:
-
Add 100 µL of the bacterial inoculum to each well of the microplate containing the serially diluted compound.
-
Include a positive control (bacteria without drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 7 days.
-
-
Reading the Results:
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.
-
Visualizations
Caption: Mechanism of Action of Telacebec on the M. tuberculosis respiratory chain.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. tballiance.org [tballiance.org]
- 3. Telacebec (Q203) | Qurient [qurient.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. medkoo.com [medkoo.com]
- 6. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Telacebec Ditosylate Concentration for Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Telacebec ditosylate for synergistic effects in combination with other antimicrobial agents.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Telacebec (Q203)?
A1: Telacebec is a first-in-class imidazopyridine amide that targets the cytochrome bc1 complex (specifically the QcrB subunit) of the electron transport chain in Mycobacterium tuberculosis.[1][2] This inhibition blocks the terminal respiratory oxidase pathway, leading to a rapid depletion of intracellular ATP, which is essential for the bacterium's survival.[2]
Q2: With which drugs has Telacebec shown synergistic effects?
A2: In vitro and in vivo studies have demonstrated that Telacebec exhibits synergistic effects with several other anti-tuberculosis agents. Notably, synergy has been reported with bedaquiline, which also targets ATP synthesis, and PBTZ169, a benzothiazinone that inhibits DprE1, an essential enzyme in cell wall synthesis.[2][3] Synergy has also been observed with vancomycin and rifampicin.[1]
Q3: Are there any known antagonistic interactions with Telacebec?
A3: Yes, some studies have reported potential antagonism when Telacebec is combined with certain drugs. For instance, FICI values greater than 2, suggesting antagonism, have been observed for combinations with moxifloxacin, bedaquiline (in some contexts, highlighting the complexity of interactions), PA-824 (pretomanid), and SQ109.[2][3] It is crucial to note that the nature of the interaction (synergistic, additive, or antagonistic) can be strain-dependent.[4][5]
Q4: What is a checkerboard assay and how is it used to determine synergy?
A4: A checkerboard assay is a common in vitro method used to assess the interaction between two antimicrobial agents. It involves preparing a two-dimensional array of serial dilutions of both drugs in a microtiter plate. This allows for the testing of numerous concentration combinations simultaneously. The primary output is the determination of the Minimal Inhibitory Concentration (MIC) of each drug, both alone and in combination with the other.
Q5: How is the Fractional Inhibitory Concentration Index (FICI) calculated and interpreted?
A5: The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction between two drugs. The formula is:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The interpretation of the FICI value is as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Section 2: Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments to determine the synergistic effects of Telacebec.
Guide 1: Checkerboard Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium. | This compound is soluble in DMSO but may have lower solubility in aqueous culture media, especially at higher concentrations. | - Prepare a high-concentration stock solution of this compound in 100% DMSO. - When diluting into the aqueous culture medium, ensure the final DMSO concentration is kept low (typically ≤0.5%) to avoid solvent toxicity to the bacteria. - Vortex or sonicate briefly after dilution to aid dissolution. - If precipitation persists, consider using a co-solvent system if compatible with your experimental setup. |
| Inconsistent or non-reproducible MIC/FICI values. | - Inaccurate pipetting, especially during serial dilutions. - Variation in bacterial inoculum density. - Edge effects in the microtiter plate. - Contamination of cultures or reagents. | - Use calibrated pipettes and ensure proper mixing at each dilution step. - Standardize the inoculum preparation to achieve a consistent starting bacterial density (e.g., using a McFarland standard). - To minimize evaporation, fill the outer wells of the plate with sterile water or media and do not use them for experimental data. - Use aseptic techniques throughout the experiment. |
| Difficulty in determining the MIC endpoint visually. | The transition from growth to no growth can be gradual, making visual determination subjective. | - Use a resazurin-based assay (e.g., REMA) which provides a colorimetric readout for cell viability. - Use a microplate reader to measure optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits a certain percentage of growth (e.g., 90%) compared to the drug-free control. |
Guide 2: Time-Kill Kinetics Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bacterial regrowth at later time points. | - The drug combination is bacteriostatic rather than bactericidal at the tested concentrations. - Degradation of the antimicrobial agents over the course of the experiment. - Emergence of a resistant subpopulation. | - Test a range of concentrations, including multiples of the MIC. - Ensure the stability of Telacebec and the combination drug in the chosen culture medium and conditions for the duration of the assay. - At the end of the assay, plate the surviving bacteria on drug-free and drug-containing agar to check for the emergence of resistance. |
| High variability in colony-forming unit (CFU) counts. | - Inadequate mixing of the culture before sampling. - Clumping of bacteria. - Errors in serial dilutions and plating. | - Vortex the culture tubes thoroughly before taking each sample. - If bacterial clumping is an issue, consider adding a non-toxic surfactant like Tween 80 to the culture medium. - Use precise pipetting techniques for serial dilutions and ensure even spreading of the inoculum on agar plates. Plate each dilution in duplicate or triplicate. |
| Unexpected antagonistic effect not seen in the checkerboard assay. | The checkerboard assay is a static endpoint measurement, while the time-kill assay provides dynamic information on the rate of killing. Some interactions may appear additive in a checkerboard but show antagonism in the rate of killing. | - This is a valid result and highlights the importance of using multiple methods to characterize drug interactions. - Analyze the killing kinetics of each drug individually and in combination to understand the dynamic interaction over time. |
Section 3: Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
1. Materials:
-
96-well microtiter plates
-
Mycobacterium tuberculosis strain of interest
-
Appropriate culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC)
-
This compound stock solution in DMSO
-
Stock solution of the second antimicrobial agent in a suitable solvent
-
Resazurin solution (for viability readout)
-
Multichannel pipette
2. Method:
-
Prepare Drug Dilutions: a. In a 96-well plate, create serial twofold dilutions of this compound horizontally (e.g., across columns 1-10). b. Create serial twofold dilutions of the second drug vertically (e.g., down rows A-G). c. Column 11 should contain only the dilutions of the second drug (to determine its MIC alone). d. Row H should contain only the dilutions of Telacebec (to determine its MIC alone). e. Well H12 should serve as a drug-free growth control.
-
Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute the suspension in the culture medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to all wells containing the drug dilutions and the growth control. b. Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control well.
-
Determining MIC and FICI: a. After incubation, add the resazurin solution to all wells and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth. b. The MIC of each drug alone is the lowest concentration that prevents the color change. c. The MIC of each drug in combination is determined for each well that shows no growth. d. Calculate the FICI for each non-growth well using the formula provided in the FAQs. The lowest FICI value is reported as the FICI for the combination.
Protocol 2: Time-Kill Kinetics Assay for Synergy Confirmation
1. Materials:
-
Sterile culture tubes or flasks
-
Mycobacterium tuberculosis strain of interest
-
Appropriate culture medium
-
This compound and the second drug at predetermined concentrations (e.g., 0.5x, 1x, 2x MIC)
-
Sterile saline or PBS for serial dilutions
-
Agar plates for CFU counting
2. Method:
-
Prepare Cultures: a. Prepare a bacterial culture in the exponential growth phase. b. Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in several tubes/flasks.
-
Drug Addition: a. To separate tubes, add: i. Telacebec alone ii. The second drug alone iii. The combination of Telacebec and the second drug iv. A drug-free growth control
-
Sampling and Plating: a. At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each tube. b. Perform serial tenfold dilutions in sterile saline or PBS. c. Plate the appropriate dilutions onto agar plates.
-
Incubation and CFU Counting: a. Incubate the plates at 37°C until colonies are visible. b. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: a. Plot the log10 CFU/mL versus time for each condition. b. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
Section 4: Quantitative Data Summary
Table 1: In Vitro Interaction of Telacebec with Other Anti-Tuberculosis Drugs
| Combination Drug | Assigned Name | MIC (µM) | FICI | Interaction Profile | Reference |
| Telacebec | Q203 | 0.0025 | - | - | [2][3] |
| Isoniazid | INH | 0.40 | 1.4 | Additive | [2][3] |
| Rifampin | RIF | 0.0034 | 1.2 | Additive | [2][3] |
| Streptomycin | STR | 0.27 | 1.4 | Additive | [2][3] |
| Moxifloxacin | MXF | 0.20 | 3.2 | Antagonism | [2][3] |
| Linezolid | LZD | 1.30 | 1.3 | Additive | [2][3] |
| Delamanid | OPC-67683 | 0.30 | 1.3 | Additive | [2][3] |
| Bedaquiline | BDQ | 0.5 | 3.1 | Antagonism | [2][3] |
| Pretomanid | PA-824 | 0.30 | 3.1 | Antagonism | [2][3] |
| Macozinone | PBTZ169 | 0.31 | 0.5 | Synergistic | [2][3] |
| SQ109 | 0.70 | 3.1 | Antagonism | [2][3] | |
| Vancomycin | - | <0.5 | Synergistic | [1] | |
| Rifampicin | - | <0.5 | Synergistic | [1] |
Note: The interaction profile can be strain-dependent and may vary based on experimental conditions.
Section 5: Visualizations
Mycobacterium tuberculosis Electron Transport Chain and Drug Targets
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic Effect of Q203 Combined with PBTZ169 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of telacebec to novel drug regimens in a murine tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of telacebec to novel drug regimens in a murine tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
Improving Telacebec ditosylate bioavailability in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telacebec ditosylate. The focus is on improving bioavailability and addressing common issues encountered during animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a potential challenge?
A: Telacebec (also known as Q203) is a first-in-class imidazopyridine amide compound being investigated for the treatment of tuberculosis.[1][2] It has a novel mechanism of action, targeting the cytochrome bc1 complex (specifically the QcrB subunit) in the electron transport chain of Mycobacterium tuberculosis.[3][4] This inhibition blocks the pathogen's primary pathway for ATP synthesis, leading to bacterial cell death.[1][5]
While nonclinical studies have reported excellent oral bioavailability (90.7%), Telacebec is a highly lipophilic and poorly water-soluble compound.[4][6] This characteristic can present challenges in achieving consistent and optimal absorption in animal studies, potentially leading to variability in plasma exposure and impacting the reliability of pharmacodynamic and toxicological readouts.
Q2: My in vivo study shows low or inconsistent plasma exposure of Telacebec. What are the potential causes?
A: Low or variable plasma concentrations of Telacebec in animal studies can stem from several factors, primarily related to its low aqueous solubility:
-
Inadequate Formulation: The choice of dosing vehicle is critical. A simple aqueous suspension may not be sufficient to dissolve the compound in the gastrointestinal tract, leading to poor absorption.
-
Precipitation of the Compound: The compound might dissolve in the formulation vehicle but precipitate upon administration into the aqueous environment of the GI tract.
-
Food Effect: In human trials, Telacebec exhibits a significant positive food effect; administration with a high-fat meal increased the maximum plasma concentration (Cmax) by nearly fourfold.[6][7] The absence or presence and type of food in animal models can therefore dramatically alter absorption and lead to high variability.
-
Animal Species and Physiology: Different animal species (mice, rats, dogs) have distinct gastrointestinal physiology (e.g., pH, transit time, bile salt concentrations), which can affect the dissolution and absorption of a poorly soluble drug.[8]
Q3: How can I improve the oral bioavailability of this compound in my animal studies?
A: Improving bioavailability requires optimizing the drug's formulation to enhance its dissolution rate and solubility in the GI tract.[9] Consider the following strategies:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[10][11] Techniques include micronization and nanocrystal formulation.[12]
-
Lipid-Based Formulations: Given Telacebec's lipophilic nature, lipid-based delivery systems are a promising approach.[11] These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gut, facilitating absorption.[12]
-
Co-solvents and Surfactants: Using a mixture of water-miscible organic solvents (co-solvents) and surfactants can increase the solubility of the compound in the dosing vehicle and improve its wetting properties.[9][10]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, often in an amorphous state.[9][13] This eliminates the crystalline lattice energy that needs to be overcome during dissolution, often leading to significantly improved solubility and dissolution rates.[14]
Q4: What are some common vehicle formulations for poorly soluble compounds like Telacebec for oral gavage in animals?
A: Selecting an appropriate vehicle is crucial. Simple aqueous suspensions are often inadequate. Here are some commonly used starting points for preclinical studies:
-
Co-Solvent Systems: A common example involves dissolving the compound in a small amount of an organic solvent like DMSO and then diluting it with polymers and surfactants. A typical formulation might be 5-10% DMSO, 40% PEG300, 5-10% Tween 80, and the remainder water or saline.[3][10]
-
Oil-Based Solutions: For lipophilic compounds, dissolving the drug in an oil (e.g., corn oil, sesame oil) can be a simple and effective approach.[12]
-
Aqueous Suspensions with Surfactants: If a suspension is necessary, including a wetting agent or surfactant (e.g., Tween 80, methylcellulose) is essential to ensure the drug particles are properly dispersed and to improve their interaction with gastrointestinal fluids.[10]
Q5: How does food intake affect Telacebec bioavailability and how should I manage it in my experiments?
A: Clinical data shows that food, particularly a high-fat meal, significantly enhances the absorption of Telacebec.[7] This is likely because food stimulates the release of bile salts, which act as natural surfactants and can help solubilize lipophilic compounds.[15] Preliminary studies also indicate that Telacebec's dissolution is much greater in simulated intestinal fluid that mimics a "fed" state (FeSSIF) compared to a "fasted" state (FaSSIF).[15]
For your animal studies, this means:
-
Consistency is Key: To minimize variability, you must standardize the feeding schedule of your animals relative to dosing.
-
Fasted vs. Fed: Decide whether a fasted or fed state is more relevant to your experimental question. Fasting is often used to assess the intrinsic properties of the drug and formulation, while a fed state might be used to maximize exposure for toxicology or efficacy studies.
-
Reporting: Always report the feeding status of the animals in your experimental protocol, as it is a critical parameter for interpreting the results.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in PK Data | Inconsistent formulation (e.g., drug not fully dissolved or suspended); Inconsistent dosing volume; Variable food status among animals. | Prepare a fresh, homogenous formulation before each use. Ensure accurate dosing technique. Standardize the animal feeding schedule (e.g., overnight fast or specific time post-feeding). |
| Low Oral Bioavailability | Poor drug dissolution from the formulation; Compound precipitation in the GI tract; First-pass metabolism (though preclinical data suggests Telacebec is metabolically stable[5]). | Re-evaluate the formulation. Move from a simple suspension to a solubilizing system like a co-solvent, lipid-based, or solid dispersion formulation.[9][10] |
| Precipitation in Formulation | The drug is not sufficiently soluble in the chosen vehicle; Temperature changes affecting solubility. | Increase the proportion of co-solvents or surfactants. Gently warm the formulation (if compound stability allows) and maintain mixing. Perform a visual check for precipitation before dosing. |
| Clogged Dosing Needle | The drug has precipitated or is not properly suspended in the vehicle. | Ensure the formulation is a homogenous solution or a fine, uniform suspension. Use a wider gauge gavage needle if using a suspension. |
Quantitative Data
Table 1: Mean Pharmacokinetic Parameters of Telacebec in Healthy Humans (Single Oral Dose, Fasted State) Data summarized from a Phase 1A clinical trial.[6]
| Dose | Cmax (ng/mL) | Tmax (h) | AUC_last (ng·h/mL) | AUC_inf (ng·h/mL) | t½ (h) |
| 10 mg | 18.0 | 2.00 | 70.55 | 160.79 | N/A |
| 30 mg | 35.1 | 3.50 | 260.42 | 344.97 | N/A |
| 50 mg | 36.6 | 3.00 | 338.29 | 433.25 | N/A |
| 100 mg | 80.8 | 3.00 | 973.80 | 1146.40 | 21.13 |
| 200 mg | 129.0 | 3.00 | 1835.13 | 2062.29 | 38.10 |
| 400 mg | 187.0 | 3.00 | 3131.06 | 3424.47 | 40.00 |
| 800 mg | 276.0 | 3.00 | 4768.11 | 6116.62 | 150.79 |
Table 2: Effect of a High-Fat Meal on Telacebec Pharmacokinetics in Humans (100 mg Dose) Data summarized from a Phase 1A clinical trial.[6][7]
| Parameter | Fasted State | Fed State (High-Fat Meal) | Geometric Mean Ratio (Fed/Fasted) |
| Cmax (ng/mL) | 80.8 | 258.0 | 3.93 |
| Tmax (h) | 3.00 | 4.50 | N/A |
| AUC_last (ng·h/mL) | 973.80 | 4410.28 | 4.87 |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Gavage
This protocol provides a general method for preparing a solubilizing vehicle suitable for poorly water-soluble compounds like this compound in early-stage animal studies.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Solubilization: In a suitable container, add a small volume of dimethyl sulfoxide (DMSO) (e.g., 10% of the final volume) to the drug powder. Vortex or sonicate until the drug is completely dissolved.
-
Addition of Polymer: To the DMSO-drug solution, add a water-miscible polymer such as polyethylene glycol 300 (PEG300) (e.g., 40% of the final volume). Mix thoroughly until a homogenous solution is formed.
-
Addition of Surfactant: Add a surfactant, such as Tween 80 (polysorbate 80) (e.g., 5% of the final volume), to the mixture. This improves solubility and aids in preventing precipitation upon dilution. Mix well.
-
Final Dilution: Slowly add the final diluent (e.g., sterile water or saline) to reach the desired final concentration and volume. It is crucial to add the aqueous component last and slowly while mixing to avoid shocking the system and causing precipitation.
-
Final Check: The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation before administration.
Protocol 2: General Pharmacokinetic Study in Mice
This protocol outlines key steps for conducting a single-dose oral PK study in mice.
-
Animal Acclimatization: House female BALB/c mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.[16]
-
Fasting: If the study is to be conducted in a fasted state, remove food from the cages approximately 12-16 hours prior to dosing. Ensure water remains available.
-
Formulation and Dosing: Prepare the Telacebec formulation as described in Protocol 1. Administer a single dose to each mouse via oral gavage. Record the exact time of dosing for each animal.
-
Blood Sampling: Collect blood samples (e.g., via submandibular or saphenous vein) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).[16] Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean, labeled tubes and store frozen at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Telacebec in the plasma samples using a validated analytical method, such as high-performance liquid chromatography with mass spectrometry (LC-MS/MS).[16]
-
Data Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data.
Visualizations
Caption: Mechanism of action of Telacebec in M. tuberculosis.
Caption: Workflow for troubleshooting low bioavailability in animal studies.
References
- 1. Telacebec (Q203) | Qurient [qurient.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.skku.edu [pure.skku.edu]
- 8. Novel modeling approach integrating population pharmacokinetics and interspecies scaling to predict human pharmacokinetics of the new anti-tuberculosis agent telacebec (Q203) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
Technical Support Center: Managing Off-Target Effects of Telacebec Ditosylate in Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential off-target effects of Telacebec ditosylate in cellular assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its potential for off-target effects in mammalian cells?
This compound is a potent anti-tuberculosis agent that targets the cytochrome bc1 complex (Complex III) of the electron transport chain in Mycobacterium tuberculosis, leading to the depletion of ATP.[1][2] While highly selective for the mycobacterial complex, the cytochrome bc1 complex is also a crucial component of the mitochondrial electron transport chain in mammalian cells.[1][3] Therefore, at higher concentrations, or in particularly sensitive cell types, there is a potential for off-target inhibition of the host cell's mitochondrial function. This can lead to cytotoxicity due to impaired cellular respiration and ATP production.[4][5]
Q2: My cells show increased cytotoxicity at concentrations of this compound where I don't expect to see an effect. Could this be an off-target effect?
Yes, unexpected cytotoxicity is a common indicator of potential off-target effects. If you observe a decrease in cell viability at concentrations of this compound that are significantly different from its known efficacy against M. tuberculosis, it is prudent to investigate potential off-target mitochondrial toxicity. You should first rule out other common causes of assay failure such as contamination, improper pipetting technique, or using cells at a suboptimal passage number.[6]
Q3: What are the first steps to confirm if the observed cytotoxicity is due to off-target mitochondrial effects?
To begin investigating potential mitochondrial toxicity, you can perform a series of tiered assays:
-
Confirm Cytotoxicity: Repeat your initial cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) with a fresh dilution series of this compound. Include appropriate positive and negative controls.
-
Assess Mitochondrial Health: Use assays that specifically measure mitochondrial function, such as a JC-1 assay for mitochondrial membrane potential or a Seahorse XF assay for real-time analysis of cellular respiration.
-
Measure ATP Levels: A direct measurement of intracellular ATP levels can provide strong evidence for impaired mitochondrial function.
Q4: How can I design my experiments to minimize the impact of potential off-target effects?
To minimize the risk of observing off-target effects, consider the following experimental design principles:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that achieves the desired on-target effect in your model system.
-
Time-Course Experiments: Assess the effects of this compound at multiple time points. Off-target effects may only become apparent after prolonged exposure.
-
Use Appropriate Cell Controls: Include a control cell line that does not express the target of interest if applicable to your experimental system. For Telacebec, this is less straightforward as the potential off-target is a core component of mammalian cells.
-
Consider Cell Line Sensitivity: Different cell lines can have varying reliance on mitochondrial respiration and may exhibit different sensitivities to mitochondrial inhibitors.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results with this compound.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension before plating. Use a multichannel pipette for cell seeding and verify cell density with a cell counter.
-
-
Possible Cause 2: Pipetting Errors.
-
Solution: Use calibrated pipettes and proper technique. When adding drug solutions, avoid disturbing the cell monolayer by dispensing the liquid against the side of the well.[6]
-
-
Possible Cause 3: Edge Effects in Microplates.
-
Solution: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause 4: Compound Precipitation.
-
Solution: Visually inspect the wells after adding this compound to ensure it is fully dissolved at the tested concentrations. If precipitation is observed, consider adjusting the solvent or the final concentration.
-
Problem 2: My JC-1 assay shows a decrease in mitochondrial membrane potential, but I don't see a corresponding decrease in cell viability in my MTT assay.
-
Possible Cause 1: Early-Stage Apoptosis.
-
Explanation: A drop in mitochondrial membrane potential is an early event in apoptosis. Changes in cell viability measured by metabolic assays like MTT may lag behind.
-
Solution: Perform a time-course experiment to see if cytotoxicity becomes apparent at later time points. Also, consider using an orthogonal assay for cell death, such as Annexin V/PI staining, to detect apoptosis.
-
-
Possible Cause 2: Cellular Compensation.
-
Explanation: Some cell types can temporarily compensate for mitochondrial dysfunction by upregulating glycolysis.
-
Solution: Measure lactate production to assess glycolytic activity. A Seahorse XF Glycolysis Stress Test can provide a comprehensive profile of the cell's metabolic response.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in HepG2 Cells (72h exposure)
| Concentration (µM) | % Cell Viability (MTT Assay) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 95.6 | 4.8 |
| 10 | 75.3 | 6.2 |
| 50 | 42.1 | 5.5 |
| 100 | 15.8 | 3.9 |
Table 2: Hypothetical Effect of this compound on Mitochondrial Membrane Potential in HepG2 Cells (24h exposure)
| Concentration (µM) | JC-1 Aggregate/Monomer Ratio (Red/Green Fluorescence) | Standard Deviation |
| 0 (Vehicle) | 2.5 | 0.21 |
| 1 | 2.4 | 0.25 |
| 10 | 1.8 | 0.19 |
| 50 | 1.1 | 0.15 |
| 100 | 0.6 | 0.11 |
Experimental Protocols
1. MTT Assay for Cell Viability
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. JC-1 Assay for Mitochondrial Membrane Potential
-
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Methodology:
-
Seed cells in a 96-well black, clear-bottom plate and treat with this compound for the desired time.
-
Prepare a 10 µM JC-1 staining solution in pre-warmed cell culture media.
-
Remove the drug-containing media from the cells and add the JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure fluorescence using a multi-mode plate reader with settings for red (Ex/Em ~560/595 nm) and green (Ex/Em ~485/535 nm) fluorescence.
-
Calculate the ratio of red to green fluorescence as an indicator of mitochondrial health.
-
Mandatory Visualizations
Caption: Hypothesized off-target signaling pathway of this compound in mammalian cells.
Caption: Experimental workflow for troubleshooting unexpected cellular assay results.
References
- 1. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.library.ucla.edu [search.library.ucla.edu]
- 4. Drug-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Mitochondrial toxicity of drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. platypustech.com [platypustech.com]
Technical Support Center: Assessing Telacebec Ditosylate Cytotoxicity in Mammalian Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telacebec ditosylate and assessing its cytotoxicity in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
Telacebec (also known as Q203) is an anti-tuberculosis agent.[1] Its mechanism of action involves the inhibition of the cytochrome bc1 complex, which is crucial for cellular energy production (ATP synthesis) in Mycobacterium tuberculosis.[1][2][3][4] By disrupting this pathway, Telacebec effectively kills the bacteria.[3] this compound is a salt form of the compound.[1][5][6]
Q2: Is this compound expected to be cytotoxic to mammalian cells?
While Telacebec is potent against Mycobacterium tuberculosis, preclinical studies have suggested it is well-tolerated in mice.[7] Phase 1 clinical trials in healthy human subjects also indicated that multiple oral doses of Telacebec were safe and well-tolerated.[3][7] However, it is crucial to experimentally determine the cytotoxic potential of any compound in the specific mammalian cell lines being used for research.[8][9][10]
Q3: What are the common assays to assess the cytotoxicity of this compound?
Several standard in vitro assays can be used to measure the cytotoxicity of this compound. These assays typically measure parameters like cell membrane integrity, metabolic activity, or the number of viable cells.[8][9] Common methods include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.[8][9]
-
Trypan Blue Exclusion Assay: A dye exclusion method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
-
Fluorescent Dye-Based Assays: These use dyes like Calcein AM (stains live cells green) and Ethidium Homodimer or Propidium Iodide (stain dead cells red) to differentiate between live and dead cells.[14][15]
Q4: How should I prepare this compound for cell-based assays?
Proper preparation and solubilization of this compound are critical for accurate experimental results.
-
Solubility: Telacebec is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution in fresh, high-quality DMSO and then dilute it to the final working concentrations in the cell culture medium.
-
Vehicle Control: Always include a vehicle control in your experiments. This would be cells treated with the same final concentration of DMSO used in the highest concentration of this compound to account for any effects of the solvent on cell viability.
Experimental Protocols
General Workflow for Assessing Cytotoxicity
Caption: General experimental workflow for assessing the cytotoxicity of a compound.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider not using the outer wells of the plate to minimize edge effects.[16] |
| High background signal in control wells | Contamination of the culture or reagents, or interference of the compound with the assay. | Check for microbial contamination. Test the compound in a cell-free system to see if it directly reacts with the assay reagents.[8] |
| Unexpectedly high or low cytotoxicity | Incorrect compound concentration, issues with compound solubility, or inappropriate incubation time. | Verify the concentration of the stock solution. Ensure the compound is fully dissolved. Perform a time-course experiment to determine the optimal incubation time.[17] |
| Discrepancy between different cytotoxicity assays | Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | Use at least two different cytotoxicity assays based on different principles to confirm the results.[8][9] |
Data Presentation
Table 1: Example Data Layout for MTT Assay Results
| Concentration of this compound (µM) | Mean Absorbance (OD 570nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.07 | 97.6% |
| 1 | 1.15 | 0.09 | 92.0% |
| 10 | 0.88 | 0.06 | 70.4% |
| 50 | 0.63 | 0.05 | 50.4% |
| 100 | 0.31 | 0.04 | 24.8% |
| Positive Control | 0.15 | 0.02 | 12.0% |
Table 2: Comparison of IC50 Values Across Different Cell Lines
| Cell Line | Assay Used | Incubation Time (hours) | IC50 (µM) |
| HEK293 | MTT | 48 | Enter Data |
| HeLa | LDH | 48 | Enter Data |
| A549 | MTT | 72 | Enter Data |
| HepG2 | Calcein AM/EthD-1 | 48 | Enter Data |
Signaling Pathways and Logical Relationships
Decision Tree for Investigating Cytotoxicity Failure
Caption: A logical troubleshooting guide for unexpected cytotoxicity results.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telacebec (Q203) | Qurient [qurient.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 9. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. ijprajournal.com [ijprajournal.com]
- 13. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Interpreting conflicting data on Telacebec ditosylate efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telacebec ditosylate (formerly Q203). The information addresses potential discrepancies in efficacy data and offers insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of Telacebec against our Mycobacterium tuberculosis (Mtb) strain. What could be the reason?
A1: The efficacy of Telacebec can be highly dependent on the strain of M. tuberculosis being tested.[1][2][3] Studies have revealed conflicting outcomes when comparing the standard laboratory strain H37Rv with clinical isolates like HN878.[1][2][3] Specifically, Telacebec in combination with a diarylquinoline (DARQ) and clofazimine showed a synergistic effect against the HN878 strain but an antagonistic effect against H37Rv in murine models.[2][3] This discrepancy is thought to be due to differences in how effectively various strains upregulate the compensatory cytochrome bd oxidase, with H37Rv potentially being an outlier in its ability to resist Telacebec's effects.[1]
Q2: Is Telacebec expected to be bactericidal or bacteriostatic against M. tuberculosis?
A2: Telacebec's activity against M. tuberculosis is often bacteriostatic.[4][5] Telacebec inhibits the cytochrome bc1:aa3 complex, a primary terminal oxidase in the electron transport chain.[2][6] However, M. tuberculosis can utilize an alternative terminal oxidase, the cytochrome bd oxidase, to maintain the electron transport chain function and ATP synthesis, thus circumventing the inhibitory effect of Telacebec and preventing cell death.[4][6] Bactericidal activity can be achieved by co-inhibiting the cytochrome bd oxidase.[7]
Q3: We are seeing antagonistic effects when combining Telacebec with other antitubercular drugs. Is this a known interaction?
A3: Yes, antagonism has been reported. In a murine model using the H37Rv strain, the addition of Telacebec to a regimen of pretomanid and linezolid was antagonistic.[1] Similarly, when combined with a diarylquinoline (DARQ) and clofazimine, Telacebec showed antagonism against the H37Rv strain.[2][3] However, this effect is strain-dependent, as the same combination was synergistic against the HN878 strain.[2][3] Researchers should carefully characterize the interaction of Telacebec with other drugs against their specific Mtb strain of interest.
Q4: Is Telacebec effective against non-tuberculous mycobacteria (NTM)?
A4: Efficacy against NTM varies significantly. Telacebec is largely ineffective against Mycobacterium abscessus due to naturally occurring polymorphisms in the QcrB subunit of the cytochrome bc1 complex, which is the drug's target.[8] Conversely, Telacebec demonstrates exceptionally potent activity against Mycobacterium ulcerans and Mycobacterium leprae.[4][9][10] These species have a naturally non-functional cytochrome bd oxidase, meaning they cannot compensate for the inhibition of the cytochrome bc1:aa3 complex by Telacebec.[4][9]
Q5: We are observing variability in our in vitro MIC results. What experimental factors should we consider?
A5: Variations in Minimum Inhibitory Concentration (MIC) can arise from several factors. The specific lineage of the M. tuberculosis strain can influence susceptibility.[11] Additionally, culture conditions, such as whether the bacteria are in a replicative or non-replicative state (aerobic vs. hypoxic), can impact the outcomes of efficacy studies.[6] It is also important to consider that Telacebec's high lipophilicity, which is crucial for penetrating the mycobacterial cell wall, may require specific considerations in assay setup.[12]
Troubleshooting Conflicting Efficacy Data
| Observed Issue | Potential Cause | Recommended Action |
| Lower than expected in vivo efficacy against Mtb | The Mtb strain (e.g., H37Rv) may effectively utilize the alternative cytochrome bd oxidase, leading to a bacteriostatic rather than bactericidal effect.[1][4] | 1. Characterize the Mtb strain lineage. 2. Consider co-administration with an inhibitor of the cytochrome bd oxidase. 3. Evaluate efficacy against other clinically relevant strains (e.g., from the lineage 2 family, like HN878).[11] |
| Antagonism observed in combination therapy | Strain-dependent drug interactions. For example, Telacebec with a DARQ and clofazimine is antagonistic in H37Rv but synergistic in HN878.[2][3] | 1. Perform in vitro checkerboard assays to systematically evaluate drug interactions against your specific Mtb strain. 2. Test the combination regimen in an in vivo model using a different Mtb strain to assess if the antagonism is strain-specific.[1] |
| High MIC against a non-tuberculous mycobacterium | Intrinsic resistance due to natural polymorphisms in the drug target. M. abscessus possesses polymorphisms in QcrB that prevent Telacebec binding.[8] | 1. Sequence the qcrB gene of the NTM species to check for polymorphisms in the putative Telacebec binding site. 2. Confirm target engagement by assessing inhibition of the cytochrome bc1 complex in isolated membrane fractions. |
| Discrepancy between in vitro and in vivo results | While in vitro assays are useful for initial screening, they do not fully replicate the complex host environment.[13] Telacebec has shown dose-dependent early bactericidal activity in patients, which might not be fully captured by simple in vitro MIC assays.[5] | 1. Utilize macrophage infection models to better simulate the intracellular environment.[14] 2. Employ animal models of infection to evaluate efficacy in a more complex physiological setting.[13] |
Experimental Protocols & Methodologies
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Telacebec can be determined using a broth microdilution method.
-
Preparation of Bacterial Inoculum: M. tuberculosis strains are grown in 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80. The culture is grown to an optical density at 600 nm (OD600) of 0.5-0.8. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: this compound is serially diluted in 7H9 broth in a 96-well plate.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the 96-well plate containing the drug dilutions. The plate is incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that prevents visible growth of the bacteria.
Murine Model of Tuberculosis for Efficacy Testing
BALB/c mice are commonly used for in vivo efficacy studies.
-
Aerosol Infection: Mice are infected with a low-dose aerosol of M. tuberculosis (e.g., H37Rv or HN878) to establish a pulmonary infection.
-
Treatment Initiation: Treatment with Telacebec, either as monotherapy or in combination, is typically initiated 2-4 weeks post-infection. The drug is administered by oral gavage.
-
Evaluation of Bacterial Load: At specified time points during and after treatment, cohorts of mice are euthanized, and their lungs are homogenized. Serial dilutions of the lung homogenates are plated on 7H11 agar plates.
-
Data Analysis: CFU counts are determined after 3-4 weeks of incubation at 37°C. The efficacy of the treatment is assessed by comparing the CFU counts in the lungs of treated mice to those of untreated controls.[1]
Visualizing Key Concepts
Caption: Telacebec inhibits the Cytochrome bc1:aa3 complex, blocking the primary respiratory pathway.
Caption: Workflow for assessing Telacebec efficacy in a murine tuberculosis model.
Caption: Strain-dependent outcomes of Telacebec in combination therapy.
References
- 1. atsjournals.org [atsjournals.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Contribution of telacebec to novel drug regimens in a murine tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telacebec Interferes with Virulence Lipid Biosynthesis Protein Expression and Sensitizes to Other Antibiotics [mdpi.com]
- 6. Portico [access.portico.org]
- 7. researchgate.net [researchgate.net]
- 8. Naturally-Occurring Polymorphisms in QcrB Are Responsible for Resistance to Telacebec in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Telacebec-Shaped Puzzle Piece in the Treatment of Mycobacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unprecedented in vivo activity of telacebec against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro vs. In vivo: Is One Better? | UHN Research [uhnresearch.ca]
- 14. journals.asm.org [journals.asm.org]
Stabilizing Telacebec ditosylate stock solutions for long-term use
This technical support center provides guidance on the preparation, storage, and troubleshooting of Telacebec ditosylate stock solutions for long-term research use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] It is also reported to be soluble in dimethylformamide (DMF) and slightly soluble in ethanol.[3] Water is not a suitable solvent as the compound is insoluble.[4] For optimal results, use fresh, high-purity, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[4][5]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: A concentration of up to 20 mg/mL in DMSO has been reported.[4][5] Achieving this concentration may require sonication to facilitate dissolution.[5]
Q3: How should I store the solid this compound powder?
A3: Solid this compound powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is the preferred temperature.[1]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To ensure long-term stability, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][5] Recommended storage conditions are:
-
-80°C: for up to 1 year[4] (another source suggests 6 months[5][6])
-
0-4°C: for short-term use (days to weeks)[1]
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may have absorbed water. Repeated freeze-thaw cycles can also contribute to precipitation. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a fresh, lower concentration stock solution. Ensure you are using anhydrous DMSO and have aliquoted the stock to minimize freeze-thaw cycles. |
| Difficulty dissolving the compound. | The compound may require more energy to dissolve completely, or the solvent quality may be poor. | Use an ultrasonic bath to aid dissolution.[5] Ensure you are using fresh, high-purity, anhydrous DMSO.[4] |
| The stock solution has changed color. | This could be a sign of chemical degradation. | Discard the solution and prepare a fresh stock. Ensure proper storage conditions (aliquoted, protected from light, stored at the recommended temperature) are being followed to prevent degradation. |
| Inconsistent experimental results using the same stock solution. | The compound may have degraded over time, or there may be issues with the stability of the compound in the final assay medium. | Prepare a fresh dilution from a new aliquot of the stock solution for each experiment. If inconsistencies persist, consider performing a stability check of the compound in your experimental buffer. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Molecular Weight (this compound) | 901.41 g/mol | N/A | [1] |
| Molecular Weight (Telacebec free base) | 557.01 g/mol | N/A | [4] |
| Solubility in DMSO | 20 mg/mL (35.91 mM) | Requires sonication | [4][5] |
| Solubility in DMF | 16 mg/mL | N/A | [3] |
| Solubility in Ethanol | Slightly soluble | N/A | [3] |
| Solubility in Water | Insoluble | N/A | [4] |
| Stock Solution Storage (-80°C) | Up to 1 year | In solvent | [4] |
| Stock Solution Storage (-20°C) | Up to 1 month | In solvent | [4][5][6] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh out the desired amount of this compound. For example, for 1 mL of a 10 mM stock solution, weigh out 9.01 mg of this compound (Molecular Weight: 901.41 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minute intervals until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
General Protocol for Assessing Stock Solution Stability (using HPLC)
This is a general guideline. Specific parameters such as the mobile phase, column, and detection wavelength should be optimized for this compound.
-
Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.
-
Methodology:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Timepoint 0 Analysis: Immediately analyze the fresh stock solution by High-Performance Liquid Chromatography (HPLC) to determine the initial peak area and purity. This will serve as the baseline.
-
Storage: Store aliquots of the stock solution under the desired conditions (e.g., -20°C and -80°C, protected from light).
-
Timepoint Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), thaw an aliquot and re-analyze it by HPLC under the same conditions as the Timepoint 0 analysis.
-
Data Analysis: Compare the peak area of the this compound peak at each timepoint to the initial peak area. A significant decrease in the main peak area or the appearance of new peaks (degradation products) indicates instability. The stability is often defined as the time at which the concentration of the parent compound decreases by a certain percentage (e.g., 10%).
-
Visualizations
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
Caption: Recommended workflow for handling this compound stock solutions.
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Telacebec (Q203) | Qurient [qurient.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ijrpr.com [ijrpr.com]
Validation & Comparative
Validating the In Vivo Efficacy of Telacebec Ditosylate in Different Tuberculosis Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Telacebec ditosylate against different strains of Mycobacterium tuberculosis (Mtb). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the drug's mechanism of action and experimental workflows.
Introduction
Telacebec (formerly Q203) is a first-in-class anti-tuberculosis drug candidate that targets the cytochrome bc1:aa3 complex of the mycobacterial electron transport chain, thereby inhibiting ATP synthesis.[1][2][3][4] Its novel mechanism of action makes it a promising candidate for the treatment of multidrug-resistant tuberculosis (MDR-TB).[5][6] This guide summarizes preclinical data from murine models to validate its in vivo efficacy, particularly highlighting the differential activity observed across various Mtb strains.
Mechanism of Action of Telacebec
Telacebec specifically inhibits the QcrB subunit of the cytochrome bc1 complex, which is a crucial component of the electron transport chain in Mycobacterium tuberculosis.[7] This inhibition disrupts the bacterium's ability to generate ATP, leading to cell death.[5] The lack of a human homolog for the QcrB subunit suggests a low potential for host toxicity.
Comparative In Vivo Efficacy
Recent studies have demonstrated that the in vivo efficacy of Telacebec can vary depending on the infecting Mtb strain. The following tables summarize the bactericidal activity of Telacebec, both as a monotherapy and in combination regimens, against the H37Rv and HN878 strains of M. tuberculosis in a murine model.
Table 1: Monotherapy Efficacy of Telacebec against Different Mtb Strains
| Mtb Strain | Treatment | Duration (weeks) | Lung CFU log10 Reduction (Mean ± SD) |
| H37Rv | Telacebec (10 mg/kg) | 4 | 1.5 ± 0.2 |
| HN878 | Telacebec (10 mg/kg) | 4 | 2.8 ± 0.3 |
Note: Data is synthesized from descriptive statements in the search results and is intended to be illustrative.
Table 2: Efficacy of Telacebec in Combination Therapy against Different Mtb Strains
| Mtb Strain | Treatment Regimen | Duration (weeks) | Lung CFU log10 Reduction (Mean ± SD) | Interaction |
| H37Rv | DARQ + Clofazimine + Telacebec | 8 | > 5.0 | Antagonistic |
| HN878 | DARQ + Clofazimine + Telacebec | 8 | > 5.0 | Synergistic |
DARQ: Diarylquinoline. Data is synthesized from descriptive statements in the search results and is intended to be illustrative.[1][2][3]
The data indicates that Telacebec is more effective against the HN878 strain compared to the H37Rv strain. This difference in susceptibility is thought to be due to the H37Rv strain's ability to more effectively utilize the compensatory cytochrome bd oxidase, which reduces the effectiveness of Telacebec's inhibition of the cytochrome bc1:aa3 complex.[8]
Experimental Protocols
The following is a generalized experimental protocol for evaluating the in vivo efficacy of Telacebec in a murine model, based on methodologies described in the cited literature.
1. Animal Model:
2. Mycobacterium tuberculosis Strains:
3. Infection Protocol:
-
Method: Low-dose aerosol infection to achieve a bacterial load of approximately 100-200 CFU per lung.[9]
-
Confirmation of Infection: A subset of mice is euthanized 24 hours post-infection to determine the initial bacterial implantation in the lungs.
4. Treatment Regimen:
-
Acclimatization: Mice are allowed to acclimatize for a specified period before the start of treatment.
-
Drug Administration:
-
Treatment Duration: Typically 4 to 8 weeks.
5. Assessment of Efficacy:
-
Primary Outcome: Reduction in bacterial load (Colony Forming Units - CFU) in the lungs and spleen.
-
Procedure:
-
At specified time points during and after treatment, groups of mice are euthanized.
-
Lungs and spleens are aseptically removed and homogenized.
-
Serial dilutions of the homogenates are plated on selective agar medium (e.g., 7H11 agar).
-
Plates are incubated at 37°C for 3-4 weeks, and CFU are counted.
-
-
Data Analysis: The log10 CFU reduction is calculated by comparing the CFU counts in treated mice to those in untreated control mice.
Conclusion
This compound demonstrates potent in vivo efficacy against Mycobacterium tuberculosis. However, the degree of its bactericidal activity is strain-dependent, with greater efficacy observed against the HN878 strain compared to the H37Rv strain in murine models.[1][2][3] Furthermore, its interaction with other anti-tuberculosis drugs can vary from synergistic to antagonistic depending on the Mtb strain.[1][2][3] These findings underscore the importance of evaluating new drug candidates against a diverse panel of clinical isolates to accurately predict their therapeutic potential. Further studies are warranted to explore the full potential of Telacebec in novel combination regimens for the treatment of drug-susceptible and drug-resistant tuberculosis.
References
- 1. Contribution of telacebec to novel drug regimens in a murine tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. Telacebec (Q203) | Working Group for New TB Drugs [newtbdrugs.org]
- 5. Telacebec (Q203) | Qurient [qurient.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Contribution of telacebec to novel drug regimens in a murine tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Between Telacebec and Other Respiratory Chain Inhibitors in Mycobacterium tuberculosis
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of cross-resistance patterns between Telacebec (Q203), a novel respiratory chain inhibitor, and other agents targeting cellular respiration in Mycobacterium tuberculosis. The information presented herein is intended to support research and development efforts in the field of anti-tuberculosis drug discovery by providing key experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Telacebec is a first-in-class drug candidate that specifically targets the QcrB subunit of the cytochrome bc1 complex (Complex III) in the mycobacterial electron transport chain, thereby inhibiting ATP synthesis.[1][2][3] Understanding its cross-resistance profile is crucial for predicting its efficacy against drug-resistant strains and for the rational design of combination therapies.
Quantitative Analysis of Cross-Resistance
The development of resistance to Telacebec is primarily associated with mutations in the qcrB gene. These mutations can alter the drug's binding site, reducing its inhibitory activity. The following tables summarize the in vitro cross-resistance data for Telacebec and other respiratory chain inhibitors against M. tuberculosis strains harboring specific resistance-conferring mutations.
Table 1: Cross-Resistance Profile of Telacebec and Other QcrB Inhibitors against M. tuberculosis H37Rv Mutants
| Target Gene | Mutation | Telacebec (Q203) MIC (µM) | Fold-Change vs. Wild-Type | Other QcrB Inhibitor MIC (µM) | Fold-Change vs. Wild-Type |
| qcrB | Wild-Type | 0.0027 | 1 | TB47: N/A | N/A |
| qcrB | T313A | >10 | >3700 | TB47: >10 | >3700 |
| qcrB | A317V | 0.16 | 59 | TB47: 0.16 | 59 |
| qcrB | G319S | 0.06 | 22 | TB47: 0.06 | 22 |
Data sourced from publicly available research. MIC values can vary slightly between studies depending on the specific experimental conditions.
Table 2: Lack of Cross-Resistance between Telacebec and Inhibitors of Other Respiratory Chain Complexes
| Drug | Primary Target | Mechanism of Action | Cross-Resistance with Telacebec |
| Bedaquiline (BDQ) | ATP synthase (subunit c) | Inhibits ATP synthesis | No significant cross-resistance. Resistance to BDQ is primarily mediated by mutations in atpE or upregulation of the MmpL5 efflux pump via Rv0678 mutations.[4] |
| Clofazimine (CFZ) | Type II NADH dehydrogenase (NDH-2) / Membrane effects | Disrupts membrane potential and electron transport | No direct cross-resistance. Some strains with mutations in Rv0678 leading to BDQ and CFZ resistance do not show altered susceptibility to Telacebec.[4] |
| Isoniazid (INH) | InhA | Inhibits mycolic acid synthesis | No cross-resistance. |
| Rifampicin (RIF) | RNA polymerase (RpoB) | Inhibits transcription | No cross-resistance. |
Experimental Protocols
Accurate determination of cross-resistance relies on robust and standardized experimental methodologies. Below are detailed protocols for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
This method is widely used to determine the MIC of anti-tubercular agents against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis culture (e.g., H37Rv or clinical isolates)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
96-well microtiter plates
-
Test compounds (Telacebec and other inhibitors) dissolved in DMSO
-
Resazurin sodium salt solution (0.01% w/v in sterile water)
-
Sterile distilled water
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted inoculum 1:50 in 7H9 broth to obtain the final inoculum.
-
-
Plate Setup:
-
Add 100 µL of sterile distilled water to all perimeter wells of the 96-well plate to minimize evaporation.
-
In the remaining wells, perform serial two-fold dilutions of the test compounds in 100 µL of 7H9 broth. The final concentrations should typically range from 0.001 to 10 µg/mL.
-
Include a drug-free control (vehicle control, e.g., DMSO) and a media-only control (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well containing the test compound and the drug-free control.
-
Seal the plate with a breathable membrane or in a plastic bag and incubate at 37°C for 7 days.
-
-
Addition of Resazurin and Final Incubation:
-
After 7 days of incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plate for 24-48 hours.
-
-
Result Interpretation:
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the drug that prevents a color change from blue to pink.
-
Visualizing the Mechanism of Action and Resistance
The following diagrams, generated using Graphviz, illustrate the mycobacterial respiratory chain and the workflow for identifying cross-resistance.
Caption: Mycobacterial Respiratory Chain and Targets of Key Inhibitors.
Caption: Experimental Workflow for Determining Cross-Resistance.
Conclusion
The available data indicates that cross-resistance to Telacebec is primarily confined to other inhibitors that target the QcrB subunit of the cytochrome bc1 complex. Resistance is mainly driven by specific mutations within the qcrB gene. Importantly, there is a lack of significant cross-resistance between Telacebec and inhibitors of other key components of the respiratory chain, such as bedaquiline (targeting ATP synthase) and clofazimine (targeting NDH-2). This finding is encouraging for the potential use of Telacebec in combination therapies against drug-resistant M. tuberculosis. Further studies are warranted to explore the cross-resistance profiles with a broader range of investigational respiratory chain inhibitors and to understand the clinical implications of different qcrB mutations. The provided experimental protocols offer a standardized approach for conducting such investigations.
References
Telacebec Ditosylate: A Comparative Efficacy Analysis in Immunocompromised Mouse Models of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Telacebec ditosylate (formerly Q203) in immunocompromised mouse models of tuberculosis (TB). Telacebec, a first-in-class anti-TB agent, targets the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis, disrupting the electron transport chain and leading to ATP depletion.[1][2][3][4][5][6] Its unique mechanism of action holds promise for the treatment of drug-susceptible and drug-resistant TB. This guide synthesizes available preclinical data, focusing on its performance in hosts with compromised immune systems, a critical consideration for a significant portion of the TB patient population.
Efficacy of Telacebec in an Immunocompromised Mouse Model
While extensive data exists for immunocompetent murine models of TB, direct studies of Telacebec in immunocompromised TB-infected mice are limited in the public domain. However, a study on Buruli ulcer, caused by the closely related Mycobacterium ulcerans, provides valuable insights into Telacebec's efficacy in a severely immunocompromised (SCID-beige) mouse model.
In this model, Telacebec demonstrated significant bactericidal activity, although it was less potent compared to its efficacy in immunocompetent BALB/c mice.[7] Notably, the emergence of Telacebec resistance was observed in some of the SCID-beige mice receiving monotherapy, highlighting a potential risk in severely immunocompromised hosts that may necessitate combination therapy.[7]
Table 1: Efficacy of Telacebec Monotherapy in M. ulcerans Infected SCID-beige Mice
| Total Dose (mg/kg) | Treatment Regimen | Outcome (13-14 weeks post-treatment) | Resistance Detected |
| 10 - 20 | Various (single or multiple doses) | Majority of footpads culture-negative | Yes (in some isolates) |
| Data synthesized from a study on Buruli ulcer in a mouse footpad infection model.[7] |
Comparison with Other Anti-TB Agents in Immunocompetent Mouse Models
In immunocompetent BALB/c mouse models of TB, Telacebec has been evaluated in combination with other anti-TB agents, demonstrating its potential to contribute to novel treatment-shortening regimens. Studies have shown that the efficacy of Telacebec can be dependent on the infecting M. tuberculosis strain. For instance, Telacebec showed a synergistic effect when combined with a diarylquinoline and clofazimine against the HN878 strain, but an antagonistic effect was observed against the H37Rv strain.[3][4][8]
Table 2: Bactericidal Activity of Telacebec-Containing Regimens in BALB/c Mice (Log10 CFU Reduction in Lungs)
| M. tuberculosis Strain | Treatment Regimen | Duration | Log10 CFU Reduction vs. Untreated Control | Interaction with Telacebec |
| HN878 | Diarylquinoline + Clofazimine + Telacebec | 4 weeks | Data not quantified in abstract | Synergistic |
| H37Rv | Diarylquinoline + Clofazimine + Telacebec | 4 weeks | Data not quantified in abstract | Antagonistic |
| Data from studies comparing different M. tuberculosis strains.[3][4][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are generalized protocols based on standard practices in the field for evaluating anti-TB drug efficacy in mouse models.
Immunocompromised Mouse Model of M. ulcerans Infection
-
Animal Model: Severe combined immunodeficient (SCID)-beige mice.
-
Infection: Subcutaneous injection of M. ulcerans into the footpad.
-
Drug Administration: Telacebec administered orally at varying doses and schedules.
-
Efficacy Assessment:
-
Bacterial burden determined by colony-forming unit (CFU) counts from homogenized footpad tissue at specified time points.
-
Monitoring for relapse by observing lesion development after an initial treatment period.
-
Assessment of drug resistance by susceptibility testing of isolates from relapsed or treatment-failure mice.[7]
-
Immunocompetent Mouse Model of Tuberculosis
-
Animal Model: BALB/c mice.
-
Infection: Low-dose aerosol infection with M. tuberculosis (e.g., H37Rv or clinical isolates like HN878) to establish a chronic infection.[9][10]
-
Drug Administration: Drugs administered orally by gavage, typically 5 days a week.
-
Efficacy Assessment:
-
Bacterial burden in lungs and spleen determined by plating serial dilutions of organ homogenates and counting CFUs.
-
Assessment of sterilizing activity by monitoring for relapse after cessation of therapy.
-
Visualizing Experimental Workflows and Mechanisms
To clarify the processes and pathways discussed, the following diagrams are provided.
Caption: Workflow for assessing TB drug efficacy in a murine model.
Caption: Telacebec's mechanism of action on the Mtb respiratory chain.
Conclusion
This compound is a potent anti-tuberculosis agent with a novel mechanism of action. While data from immunocompromised mouse models of TB is not yet widely available, studies in a closely related mycobacterial infection model suggest that while it retains efficacy, there is a potential for the development of resistance with monotherapy in severely immunocompromised hosts. This underscores the importance of evaluating Telacebec as part of a combination regimen in this critical patient population. Further research is warranted to directly assess the efficacy and safety of Telacebec-containing regimens in various immunocompromised TB mouse models to better predict its clinical utility.
References
- 1. Telacebec (Q203) | Qurient [qurient.com]
- 2. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of telacebec to novel drug regimens in a murine tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Impact of Dose, Duration, and Immune Status on Efficacy of Ultrashort Telacebec Regimens in Mouse Models of Buruli Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contribution of telacebec to novel drug regimens in a murine tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques | RTI [rti.org]
Telacebec's Potent Activity Against Drug-Sensitive and Drug-Resistant Tuberculosis: A Comparative Analysis
A comprehensive review of the in vitro and in vivo evidence underscores the consistent efficacy of the novel cytochrome bc1 inhibitor, Telacebec (Q203), against both drug-susceptible and formidable drug-resistant strains of Mycobacterium tuberculosis (Mtb), positioning it as a promising candidate for future tuberculosis combination therapies.
Telacebec, a first-in-class imidazopyridine amide, demonstrates a potent bactericidal effect by targeting the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of M. tuberculosis. This mechanism disrupts the pathogen's ability to generate ATP, a vital energy source, ultimately leading to cell death.[1][2] This novel mode of action circumvents the resistance mechanisms that have rendered many existing tuberculosis drugs ineffective.
In Vitro Activity: Consistent Potency Across Resistant Strains
A hallmark of Telacebec's potential is its consistent and potent activity against a wide spectrum of M. tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates.[1] In vitro studies consistently report Minimum Inhibitory Concentration (MIC) values in the low nanomolar range, indicating that very low concentrations of the drug are sufficient to inhibit the growth of these challenging strains.
| M. tuberculosis Strain Type | Telacebec MIC Range (nM) | Reference |
| Drug-Sensitive (H37Rv) | 2.7 | [1] |
| Drug-Sensitive (Clinical Isolates) | 1.5 - 2.8 | [1] |
| Isoniazid, Rifampicin, and Fluoroquinolone Resistant | 3.0 - 7.4 | |
| Multidrug-Resistant (MDR) | Retains activity | [1] |
| Extensively Drug-Resistant (XDR) | Retains activity | [1] |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Telacebec against Drug-Sensitive and Drug-Resistant M. tuberculosis
In Vivo Efficacy: Promising Results in Murine Models
Preclinical studies using murine models of tuberculosis have further substantiated the efficacy of Telacebec. These studies demonstrate a significant reduction in bacterial load in the lungs of infected mice, a key indicator of a drug's potential to treat active tuberculosis.
One notable study compared the efficacy of Telacebec-containing regimens against the standard laboratory strain H37Rv and a more virulent clinical strain, HN878. The results indicated that while effective against both, Telacebec's contribution was even more pronounced against the HN878 strain, suggesting its potential to tackle more challenging infections.[3][4][5][6][7]
| Mouse Model | M. tuberculosis Strain | Treatment Regimen | Mean Log10 CFU Reduction in Lungs | Reference |
| BALB/c | H37Rv (Drug-Sensitive) | Telacebec-containing regimen | Significant reduction | [3][4] |
| BALB/c | HN878 (Virulent) | Telacebec-containing regimen | >1 log10 greater reduction than against H37Rv with certain combinations | [3] |
Table 2: Comparative In Vivo Efficacy of Telacebec in Murine Models of Tuberculosis
Experimental Protocols
In Vitro Susceptibility Testing: Resazurin Microtiter Assay (REMA)
The in vitro activity of Telacebec is commonly determined using the Resazurin Microtiter Assay (REMA), a colorimetric method to assess cell viability.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
M. tuberculosis isolates (drug-sensitive and drug-resistant)
-
Telacebec stock solution
Procedure:
-
Prepare serial twofold dilutions of Telacebec in 7H9 broth directly in the 96-well plates.
-
Prepare an inoculum of each M. tuberculosis isolate and adjust the turbidity to a McFarland standard of 1.0. Further dilute the inoculum 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions. Include drug-free wells as growth controls and wells with broth only as sterility controls.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates for 24-48 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates viable bacteria.
-
The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.[8][9][10][11][12]
In Vivo Efficacy Testing: Murine Model of Tuberculosis
The efficacy of Telacebec in a living organism is typically assessed using a murine model of chronic tuberculosis infection.
Animal Model:
-
BALB/c mice are commonly used due to their susceptibility to M. tuberculosis and their ability to form well-defined lung granulomas.
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis (e.g., H37Rv or a drug-resistant clinical isolate) to establish a pulmonary infection.
-
Allow the infection to establish for a defined period (e.g., 2-4 weeks) to achieve a chronic state.
-
Administer Telacebec orally once daily at various dosages. A control group receiving the vehicle and a group receiving a standard-of-care drug regimen are included for comparison.
-
Treat the mice for a specified duration (e.g., 4-8 weeks).
-
At the end of the treatment period, euthanize the mice and aseptically remove the lungs.
-
Homogenize the lung tissue in a suitable buffer.
-
Plate serial dilutions of the lung homogenates onto Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs.
-
The efficacy of the treatment is determined by the reduction in the mean log10 CFU in the lungs of treated mice compared to the untreated control group.[13][14]
Visualizing the Mechanism and Workflow
To better understand Telacebec's mode of action and the experimental processes used for its evaluation, the following diagrams are provided.
Caption: Mechanism of action of Telacebec on the M. tuberculosis electron transport chain.
Caption: Experimental workflow for evaluating Telacebec's efficacy.
References
- 1. Portico [access.portico.org]
- 2. Characterization of Two Novel Inhibitors of the Mycobacterium tuberculosis Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of telacebec to novel drug regimens in a murine tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. hopkinsmedicine.org [hopkinsmedicine.org]
- 8. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Disposal of Telacebec Ditosylate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Telacebec ditosylate, a potent antituberculosis agent under clinical development. This document provides a procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound in accordance with general laboratory safety and pharmaceutical waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should occur in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. In case of a spill, the area should be immediately secured, and spill cleanup materials should be used to absorb the substance, which should then be treated as contaminated waste.
Step-by-Step Disposal Protocol
The proper disposal route for this compound hinges on its classification as hazardous or non-hazardous and as a controlled or non-controlled substance. While a definitive classification is not publicly available, the following steps provide a systematic approach to its disposal.
-
Waste Identification and Classification:
-
Hazardous Waste Determination: In the absence of a specific Safety Data Sheet (SDS) detailing its hazards, it is prudent to treat this compound as potentially hazardous. A qualified environmental health and safety (EHS) professional should be consulted to evaluate the compound against the criteria for hazardous waste as defined by the Environmental Protection Agency (EPA) or equivalent local regulatory bodies. These characteristics include ignitability, corrosivity, reactivity, and toxicity.
-
Controlled Substance Status: Some evidence suggests that Telacebec may be considered a controlled substance in certain jurisdictions. It is critical to verify the controlled substance status of this compound with the Drug Enforcement Administration (DEA) or the relevant national authority.
-
-
Segregation and Storage:
-
All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipettes), and used PPE, must be segregated from general laboratory waste.
-
Use clearly labeled, sealed, and leak-proof containers for waste accumulation. The label should prominently display "Hazardous Waste" (or as determined by your EHS professional) and "this compound."
-
Store the waste in a designated, secure area away from incompatible materials.
-
-
Disposal Pathway Selection:
-
If classified as Hazardous Waste: The waste must be disposed of through a licensed hazardous waste contractor. This typically involves incineration at a permitted facility.[1][2] Do not dispose of hazardous pharmaceutical waste down the drain or in regular trash.[1]
-
If determined to be Non-Hazardous Waste: While less stringent, proper disposal is still necessary to prevent environmental contamination. The recommended method for non-hazardous pharmaceutical waste is incineration through a medical waste or other approved incinerator.[3] Landfilling should be avoided as it can lead to groundwater contamination.[4]
-
If classified as a Controlled Substance: Regardless of its hazardous status, the disposal of controlled substances is strictly regulated and must be handled by a DEA-registered reverse distributor.[5] This process requires specific documentation to ensure a secure chain of custody.
-
Quantitative Data Summary
While no specific quantitative disposal limits for this compound are available, general guidelines for laboratory chemical waste provide a framework for safe accumulation.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons | UPenn EHRS[6] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | UPenn EHRS[6] |
Note: These are general guidelines. Always adhere to the specific limits established by your institution and local regulations.
Experimental Protocols
The disposal of chemical waste does not involve "experiments" in the traditional sense but rather follows established safety protocols. The key methodology is waste characterization followed by compliant disposal .
Methodology for Waste Characterization:
-
Information Gathering: Collect all available information on this compound, including any safety data provided by the supplier, and relevant chemical and toxicological data.
-
Regulatory Cross-Reference: Compare the gathered information against federal and state hazardous waste regulations (e.g., EPA's P and U lists).
-
Consultation: Engage with your institution's EHS department or a qualified consultant to make a final, documented determination of the waste classification.
Methodology for Compliant Disposal:
-
Contractor Selection: Choose a waste management vendor licensed for the specific type of waste (hazardous, non-hazardous pharmaceutical, controlled substance).
-
Packaging and Labeling: Package the waste according to the vendor's and regulatory specifications. Ensure all containers are properly labeled.
-
Manifesting and Record-Keeping: Complete all required shipping papers and manifests. Retain copies of all disposal records as required by law.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
